Dibekacin sulfate
Description
Properties
CAS No. |
58580-55-5 |
|---|---|
Molecular Formula |
C18H39N5O12S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
InChI Key |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Antibacterial Spectrum and Pharmacodynamics of Dibekacin Sulfate
Executive Summary
Dibekacin Sulfate (DKB) is a semi-synthetic aminoglycoside, structurally engineered as 3',4'-dideoxykanamycin B .[1][2] It was rationally designed to circumvent specific mechanisms of bacterial resistance that inactivate its parent compound, Kanamycin B.
This guide provides a technical analysis of Dibekacin’s activity against Gram-negative pathogens.[1] It focuses on its structural advantages in the presence of aminoglycoside-modifying enzymes (AMEs), its comparative efficacy against Pseudomonas aeruginosa, and the precise methodological requirements for valid in vitro susceptibility testing.
Part 1: Molecular Mechanism & Structural Advantage
The Dideoxy Modification
The clinical value of Dibekacin lies in its structure-activity relationship (SAR).[1] Natural aminoglycosides like Kanamycin B possess hydroxyl groups (-OH) at the 3' and 4' positions of the aminosugar ring.[1] These sites are primary targets for bacterial phosphotransferases (APH) and adenylyltransferases (ANT), which attach phosphate or adenyl groups to the antibiotic, sterically hindering ribosomal binding.[1]
Dibekacin is synthesized by the removal of these hydroxyl groups.
-
Mechanism: By lacking the 3'-OH and 4'-OH groups, Dibekacin becomes a "poor substrate" for APH(3') and ANT(4') enzymes.[1]
-
Result: It retains activity against strains resistant to Kanamycin and Tobramycin mediated by these specific enzymes.
Ribosomal Interaction
Like other aminoglycosides, Dibekacin acts by binding irreversibly to the 16S rRNA of the 30S ribosomal subunit . This interaction has three consequences:
-
Blockade of the initiation complex.[3]
-
Misreading of mRNA (incorporation of incorrect amino acids), producing toxic, non-functional proteins.[1][2]
-
Disruption of the cytoplasmic membrane (facilitated by the accumulation of misfolded proteins).
Visualization: Mechanism and Resistance Evasion
The following diagram illustrates the structural evasion strategy of Dibekacin compared to Kanamycin.
Caption: Comparative pathway showing how Dibekacin evades specific modifying enzymes that inactivate Kanamycin B.[1]
Part 2: Antibacterial Spectrum (Gram-Negative Focus)[1]
Dibekacin exhibits concentration-dependent bactericidal activity.[1] Its spectrum is particularly potent against aerobic Gram-negative bacilli, including Enterobacteriaceae and Pseudomonas.[1]
Comparative Activity Profile
The following table synthesizes Minimum Inhibitory Concentration (MIC) ranges for key Gram-negative pathogens. Note the distinction between wild-type strains and those carrying specific resistance markers.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Clinical Relevance |
| Pseudomonas aeruginosa | 0.5 – 2.0 | 4.0 – 8.0 | Primary Target. Comparable to Tobramycin; generally superior to Gentamicin in APH(3')-producing strains.[1] |
| Escherichia coli | 0.25 – 1.0 | 2.0 | Highly active against wild-type and Kanamycin-resistant strains.[1] |
| Klebsiella pneumoniae | 0.25 – 1.0 | 2.0 – 4.0 | Effective.[1] Resistance usually mediated by AAC(3) or AAC(6').[1] |
| Serratia marcescens | 2.0 – 4.0 | >16.0 | Variable. Often intrinsically less susceptible than to Gentamicin. |
| Acinetobacter baumannii | 1.0 – 4.0 | Variable | Effective against susceptible strains, but rising AAC(6') prevalence limits utility.[1] |
| Proteus mirabilis | 1.0 – 2.0 | 4.0 | Good activity; generally comparable to Amikacin.[1] |
The Pseudomonas Advantage
Pseudomonas aeruginosa is the critical benchmark for Dibekacin.
-
vs. Gentamicin: Dibekacin retains activity against strains resistant to Gentamicin via the ANT(2") enzyme in some contexts, though cross-resistance exists.[1]
-
vs. Tobramycin: The spectra are nearly identical. Both are 3'-deoxy derivatives (Tobramycin is 3'-deoxy; Dibekacin is 3',4'-dideoxy).[1][4][5]
-
vs. Amikacin: Amikacin generally has a broader spectrum because its L-HABA side chain protects against a wider range of enzymes (including AACs) than the dideoxy modification of Dibekacin.[1]
Part 3: Resistance Mechanisms[6]
Understanding the "holes" in the Dibekacin spectrum is vital for drug development. While it evades APH(3') and ANT(4'), it remains vulnerable to other enzymes.[1][2][4]
Enzyme Susceptibility Matrix
-
Resistant to:
-
Susceptible to: [5]
Resistance Logic Flow
Caption: Logical flowchart predicting Dibekacin efficacy based on the specific aminoglycoside-modifying enzymes (AMEs) present.
Part 4: Experimental Protocol (Self-Validating)
To accurately determine the antibacterial spectrum, strict adherence to cation-adjusted protocols is mandatory. Aminoglycoside activity against P. aeruginosa is highly sensitive to divalent cation concentrations (
Protocol: Cation-Adjusted Broth Microdilution (CAMHB)
Objective: Determine MIC of Dibekacin against Gram-negative bacilli.[1] Standard: CLSI M07 guidelines.
Reagents & Materials
-
Dibekacin Sulfate Reference Powder: Potency corrected (do not assume 100%).
-
Mueller-Hinton Broth (MHB): Unsupplemented.[1]
-
Cation Supplement:
and stock solutions.
Step-by-Step Methodology
Step 1: Cation Adjustment (The Critical Variable)
-
Rationale: High physiological concentrations of
and in the bacterial outer membrane compete with aminoglycosides for uptake (self-promoted uptake pathway).[1] Low cation levels in media result in false susceptibility. -
Procedure:
Step 2: Antibiotic Dilution
-
Prepare a stock solution of Dibekacin (e.g., 1024 µg/mL) in sterile water.[1]
-
Perform serial two-fold dilutions in CAMHB to achieve a range of 0.25 µg/mL to 128 µg/mL.
-
Dispense 100 µL into 96-well microtiter plates.
Step 3: Inoculum Preparation
-
Select 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
Add 10 µL of the diluted suspension to each well (Final concentration:
CFU/mL).
Step 4: Incubation & Readout [1]
-
Seal plates to prevent evaporation.
-
Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
Step 5: Validation (QC Check)
-
Compare the MIC of P. aeruginosa ATCC 27853 to the expected CLSI range.
-
Pass Criteria: If the QC strain MIC falls outside the expected range (typically 0.5–2 µg/mL for Dibekacin/Tobramycin class), the entire run is invalid and must be repeated with fresh cation-adjusted media.
References
-
Umezawa, H., et al. (1971).[1][7] "3',4'-Dideoxy-Kanamycin B Active Against Kanamycin-Resistant Escherichia coli and Pseudomonas aeruginosa."[1][8] The Journal of Antibiotics.
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
-
Barry, A. L., et al. (1992).[1] "Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides." Journal of Clinical Microbiology.
-
Hill, C. D., et al. (1981).[1] "In vitro comparison of dibekacin and gentamicin activities." Antimicrobial Agents and Chemotherapy.[7][9][10][11]
-
Vakulenko, S. B., & Mobashery, S. (2003).[1] "Versatility of Aminoglycosides and Prospects for Their Future." Clinical Microbiology Reviews.
Sources
- 1. Dibekacin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of dibekacin and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sisomicin, netilmicin and dibekacin. A review of their antibacterial activity and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seco.us [seco.us]
- 11. droracle.ai [droracle.ai]
The Genesis and Efficacy of Dibekacin Sulfate: A Technical Guide for Researchers
Foreword: A Rational Approach to Overcoming Aminoglycoside Resistance
The relentless evolution of antimicrobial resistance necessitates a continuous and strategic approach to the development of new therapeutic agents. The aminoglycoside class of antibiotics, long-standing pillars in the management of severe Gram-negative infections, has been significantly challenged by the emergence of enzymatic modification-based resistance. This technical guide delves into the development and scientific attributes of dibekacin sulfate, a semi-synthetic derivative of kanamycin B, engineered to circumvent prevalent resistance mechanisms. We will explore its synthesis, mechanism of action, antimicrobial spectrum, and the critical experimental methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the ongoing battle against infectious diseases.
From Kanamycin B to Dibekacin: A Strategic Chemical Modification
Dibekacin, chemically known as 3',4'-dideoxykanamycin B, is a testament to the power of rational drug design. Its development was a direct response to the widespread clinical challenge of kanamycin resistance, primarily mediated by aminoglycoside phosphotransferases (APHs) that phosphorylate the 3'-hydroxyl group of the antibiotic, rendering it inactive. The core innovation in the synthesis of dibekacin lies in the targeted removal of the 3'- and 4'-hydroxyl groups from the kanamycin B scaffold.[1] This structural modification sterically hinders the binding of APH(3') enzymes, a common resistance mechanism against its parent compound, kanamycin.[2]
Synthetic Pathway Overview
The synthesis of dibekacin from kanamycin B is a multi-step process involving protection, elimination, and deprotection steps. While various patented methods exist, a generalizable pathway can be outlined. The process commences with the protection of the five amino groups of kanamycin B, often utilizing tert-butoxycarbonyl (Boc) protecting groups. Subsequently, the hydroxyl groups at the 4" and 6" positions are protected, for instance, through aldol condensation. The crucial step involves the elimination of the 3' and 4' hydroxyl groups to form a double bond. This is often achieved in the presence of reagents like 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole. The final stages involve the removal of the amino and hydroxyl protecting groups under acidic conditions, followed by catalytic hydrogenation to yield dibekacin.
Caption: Generalized synthetic workflow from Kanamycin B to Dibekacin.
Mechanism of Action: A Targeted Disruption of Bacterial Protein Synthesis
Like all aminoglycosides, dibekacin sulfate exerts its bactericidal effect by potently inhibiting protein synthesis in susceptible bacteria.[3] This process is initiated by the electrostatic interaction between the positively charged amino groups of the antibiotic and the negatively charged lipopolysaccharide of the outer membrane of Gram-negative bacteria, which facilitates its uptake into the periplasmic space. Subsequent energy-dependent transport across the inner membrane delivers dibekacin to its intracellular target: the 30S ribosomal subunit.
Dibekacin binds irreversibly to a specific site on the 16S ribosomal RNA (rRNA) of the 30S subunit, known as the A-site. This binding event has two major consequences:
-
Inhibition of the Initiation Complex: It interferes with the formation of the initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
The accumulation of these aberrant, non-functional proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.
Caption: Mechanism of action of Dibekacin leading to bacterial cell death.
Antimicrobial Spectrum: Potency Against Key Pathogens
Dibekacin exhibits a broad spectrum of activity, particularly against aerobic Gram-negative bacilli. Its efficacy extends to many strains that are resistant to other aminoglycosides, such as gentamicin. It is particularly noted for its activity against Pseudomonas aeruginosa. While generally less active against Gram-positive cocci compared to Gram-negative rods, it does demonstrate activity against Staphylococcus aureus.
Table 1: In Vitro Activity of Dibekacin Against Selected Clinical Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 1 | 4 | [4] |
| Escherichia coli | 2 | 16 | [4] |
| Klebsiella pneumoniae | ≤0.06 | 0.12 | [5] |
| Enterobacter cloacae | 0.25 | 64 | [5] |
| Staphylococcus aureus | 0.5 | 1 | [4] |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.
Pharmacokinetic and Pharmacodynamic Profile
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of dibekacin is crucial for optimizing its therapeutic efficacy and minimizing toxicity.
Pharmacokinetic Parameters
Dibekacin is not absorbed orally and is therefore administered via intravenous or intramuscular injection. It is primarily excreted unchanged in the urine.
Table 2: Pharmacokinetic Parameters of Dibekacin in Healthy Adults
| Parameter | Value | Reference |
| Half-life (t½) | 2.12 - 2.88 hours | [1][6] |
| Volume of Distribution (Vd) | 0.136 - 0.162 L/kg | [1][6] |
| Total Body Clearance | 0.882 ml/min/kg | [6] |
| Urinary Excretion (24h) | 85.6% | [6] |
Key Pharmacodynamic Considerations
The bactericidal activity of aminoglycosides is concentration-dependent. The ratio of the peak plasma concentration to the minimum inhibitory concentration (Cmax/MIC) is a key predictor of clinical and microbiological efficacy.
Experimental Protocols for In-Depth Evaluation
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Dibekacin sulfate stock solution
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare Dibekacin Dilutions: Prepare a serial two-fold dilution of dibekacin sulfate in CAMHB in the microtiter plate. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the dibekacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of dibekacin that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.
Preclinical Assessment of Nephrotoxicity in a Rat Model
This protocol provides a framework for evaluating the potential nephrotoxicity of dibekacin.
Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Experimental Design:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups: a control group (vehicle administration), a low-dose dibekacin group, and a high-dose dibekacin group. A positive control group (e.g., gentamicin) is also recommended.
-
Dosing: Administer dibekacin or vehicle intraperitoneally or subcutaneously once daily for a specified period (e.g., 7-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Collect urine at baseline and at the end of the study for urinalysis.
-
Sample Collection: At the end of the study, collect blood for the analysis of serum creatinine and blood urea nitrogen (BUN). Euthanize the animals and collect the kidneys for histopathological examination.
Key Endpoints:
-
Biochemical Markers: Serum creatinine and BUN levels.
-
Urinalysis: Proteinuria, glucosuria, and enzymatic markers of tubular damage (e.g., N-acetyl-β-D-glucosaminidase).
-
Histopathology: Examination of kidney sections for signs of tubular necrosis, interstitial nephritis, and glomerular changes.
Caption: Workflow for preclinical assessment of dibekacin-induced nephrotoxicity.
Quality Control and Analytical Methodology
Ensuring the purity and potency of dibekacin sulfate is paramount for both research and clinical applications. High-performance liquid chromatography (HPLC) is a standard method for its analysis.
HPLC Method for the Determination of Dibekacin Sulfate
Due to the lack of a strong chromophore in the dibekacin molecule, derivatization is often required for UV detection. Alternatively, detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be used.
Illustrative HPLC-ELSD Method:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an ion-pairing agent (e.g., trifluoroacetic acid) in water and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) with optimized drift tube temperature and nebulizing gas pressure.
-
Sample Preparation: Dissolve the dibekacin sulfate sample in the mobile phase or a suitable solvent.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Conclusion and Future Perspectives
Dibekacin sulfate stands as a successful example of semi-synthetic antibiotic development, effectively addressing a specific mechanism of bacterial resistance. Its potent activity against challenging Gram-negative pathogens, including Pseudomonas aeruginosa, underscores its continued relevance in the clinical setting. For researchers and drug development professionals, the study of dibekacin provides valuable insights into the principles of rational drug design and the ongoing need for innovative strategies to combat antimicrobial resistance. Future research may focus on the development of novel dibekacin derivatives with an enhanced safety profile, particularly with reduced nephrotoxicity and ototoxicity, or combination therapies that could further expand its clinical utility.
References
-
Miyake, T., Tsuchiya, T., Umezawa, S., & Umezawa, H. (1976). A synthesis of 3',4'-dideoxykanamycin B. Carbohydrate research, 49, 141–151. [Link]
-
Kondo, S., Iinuma, K., Yamamoto, H., Maeda, K., & Umezawa, H. (1973). Syntheses of 1-N-[(S)-4-amino-2-hydroxybutyryl]-kanamycin B and-3',4'-dideoxykanamycin B active against kanamycin-resistant bacteria. The Journal of antibiotics, 26(6), 412–415. [Link]
- Tanaka, N. (1982). Mechanism of action of aminoglycoside antibiotics. In Aminoglycoside antibiotics (pp. 221-266). Springer, Berlin, Heidelberg.
-
Goto, M., Sugiyama, M., Ishizaki, T., & Kitahara, M. (1980). Pharmacokinetic studies with dibekacin, a new aminoglycoside, after intravenous and intramuscular administration to human volunteers. Antimicrobial agents and chemotherapy, 18(3), 372–376. [Link]
-
Falagas, M. E., Grammatikos, A. P., & Michalopoulos, A. (2008). Potential of old-generation antibiotics to address current needs for new antibiotics. Expert review of anti-infective therapy, 6(5), 593–600. [Link]
- Lanao, J. M., Dominguez-Gil, A., Tabernero, J. M., & de Castro, S. (1984). Disposition kinetics of dibekacin in patients with renal failure and in patients undergoing hemodialysis. International journal of clinical pharmacology, therapy, and toxicology, 22(1), 45–50.
- U.S. Patent No. 4,120,955. (1978). Method for production of kanamycin C and its derivatives.
-
Sader, H. S., Rhomberg, P. R., Farrell, D. J., & Jones, R. N. (2015). Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia. Antimicrobial agents and chemotherapy, 59(6), 3263–3270. [Link]
-
Karuniawati, A., Saharman, Y. R., & Lestari, D. C. (2014). Determination of MIC distribution of arbekacin, cefminox, fosfomycin, biapenem and other antibiotics against gram-negative clinical isolates in South India: a prospective study. PloS one, 9(7), e103253. [Link]
-
Al-Humadi, H. A., Al-Ghanimi, A. A., & Al-Shamari, A. M. (2023). Shikonin Alleviates Gentamicin-Induced Renal Injury in Rats by Targeting Renal Endocytosis, SIRT1/Nrf2/HO-1, TLR-4/NF-κB/MAPK, and PI3K/Akt Cascades. International Journal of Molecular Sciences, 24(9), 8031. [Link]
-
Sandhiutami, N. M. D., Liana, D. K., & Arsianti, A. (2023). Development rat models of nephrotoxicity: A pre- clinical test model to discover nephroprotective agents. Pharmacy Education, 23(4), 133-138. [Link]
-
Sader, H. S., & Jones, R. N. (2005). Antimicrobial susceptibility of uncommonly isolated non-enteric Gram-negative bacilli. International journal of antimicrobial agents, 25(2), 163–167. [Link]
- Clinical and Laboratory Standards Institute. (2024).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
Li, J., Wang, J., Czyryca, P. G., & Orsak, T. (2004). Application of Glycodiversification: Expedient Synthesis and Antibacterial Evaluation of a Library of Kanamycin B Analogues. Organic letters, 6(9), 1381–1384. [Link]
Sources
- 1. A synthesis of 3',4'-dideoxykanamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nephropathol.com [nephropathol.com]
- 3. mdpi.com [mdpi.com]
- 4. Arbekacin Activity against Contemporary Clinical Bacteria Isolated from Patients Hospitalized with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of MIC distribution of arbekacin, cefminox, fosfomycin, biapenem and other antibiotics against gram-negative clinical isolates in South India: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Initial In Vitro Efficacy Profiling of Dibekacin Sulfate
Executive Summary
Dibekacin Sulfate (DKB) , chemically identified as 3',4'-dideoxykanamycin B , represents a seminal advancement in the aminoglycoside class.[1] Developed to overcome specific enzymatic resistance mechanisms compromising Kanamycin B, Dibekacin is distinguished by the removal of hydroxyl groups at the 3' and 4' positions of the amino-sugar ring.
This guide provides a rigorous technical framework for evaluating the in vitro efficacy of Dibekacin. It synthesizes foundational pharmacological data with modern, standardized protocols (CLSI/EUCAST) to assist researchers in validating antimicrobial potency, spectrum, and resistance stability.
Molecular Basis & Mechanism of Action[2]
Structural Advantage
The primary failure mode of Kanamycin B is phosphorylation by Aminoglycoside Phosphotransferases (APH) , specifically APH(3')-I and APH(3')-II. Dibekacin’s lack of hydroxyl groups at the 3' and 4' carbon positions renders it a "poor substrate" for these enzymes, allowing it to retain activity against strains carrying these specific resistance plasmids.
Ribosomal Interference Pathway
Dibekacin exerts a concentration-dependent bactericidal effect through irreversible binding to the 16S rRNA of the 30S ribosomal subunit.
Key Mechanistic Steps:
-
Uptake: Biphasic entry via Energy-Dependent Phase I (EDP-I) driven by membrane potential (
). -
Binding: High-affinity interaction with the A-site of the 16S rRNA.
-
Mistranslation: Induction of codon misreading, leading to nonsense proteins.
-
Membrane Disruption: Incorporation of mistranslated proteins into the cell membrane increases permeability, accelerating drug uptake (EDP-II) and causing lethal leakage.
Figure 1: The self-reinforcing cycle of Dibekacin-induced cell death. Note the feedback loop where membrane damage accelerates drug uptake.[2]
Antimicrobial Spectrum & Potency Data[3][4][5][6]
The following data summarizes the comparative efficacy of Dibekacin against key pathogens, derived from initial comparative studies. Dibekacin typically exhibits an MIC profile superior to Kanamycin and comparable to Tobramycin against Pseudomonas aeruginosa.
Table 1: Comparative MIC Ranges (µg/mL)
Representative values for susceptible wild-type strains.
| Organism | Dibekacin (DKB) | Gentamicin (GEN) | Tobramycin (TOB) | Kanamycin (KAN) |
| Pseudomonas aeruginosa | 0.5 – 2.0 | 1.0 – 4.0 | 0.25 – 1.0 | > 32.0 (R) |
| Staphylococcus aureus (MSSA) | 0.25 – 1.0 | 0.25 – 1.0 | 0.25 – 1.0 | 1.0 – 4.0 |
| Escherichia coli | 0.5 – 2.0 | 0.5 – 2.0 | 0.5 – 2.0 | 2.0 – 8.0 |
| Klebsiella pneumoniae | 0.5 – 2.0 | 0.5 – 2.0 | 0.5 – 2.0 | 2.0 – 8.0 |
Critical Insight: While Dibekacin is potent against P. aeruginosa, it shows cross-resistance in strains producing AAC(6') (Acetyltransferases), which modify both Tobramycin and Dibekacin.
Resistance Profiling: Enzymatic Stability
To validate Dibekacin efficacy, researchers must screen against strains with defined Aminoglycoside Modifying Enzymes (AMEs).
| Enzyme Class | Specific Enzyme | Substrate Profile | Dibekacin Status |
| Phosphotransferases | APH(3')-I / II | Phosphorylates -OH at 3' | Stable (No -OH target) |
| Nucleotidyltransferases | ANT(4')-I | Adenylylates -OH at 4' | Stable (No -OH target) |
| ANT(2'')-I | Adenylylates -OH at 2'' | Susceptible | |
| Acetyltransferases | AAC(6')-I | Acetylates -NH2 at 6' | Susceptible |
| AAC(3)-I | Acetylates -NH2 at 3 | Susceptible |
Experimental Protocol: MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. Standard: CLSI M07 / ISO 20776-1.
Critical Reagents
-
Active Pharmaceutical Ingredient (API): Dibekacin Sulfate (Potency adjusted).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why? Physiological levels of Calcium (
mg/L) and Magnesium ( mg/L) are required. Low cations result in false susceptibility (increased outer membrane permeability); high cations result in false resistance (competition for uptake).
-
Workflow
-
Stock Preparation: Dissolve Dibekacin Sulfate in sterile water to
µg/mL. -
Dilution Series: Prepare 2-fold serial dilutions in CAMHB (Range:
µg/mL to µg/mL). -
Inoculum Prep:
-
Use direct colony suspension method (0.5 McFarland standard).
-
Dilute 1:100 in CAMHB to achieve final well concentration of
CFU/mL.
-
-
Incubation:
C for 16–20 hours (ambient air). -
Readout: The MIC is the lowest concentration showing no visible growth .[3][4]
Figure 2: Standardized Broth Microdilution Workflow for Dibekacin.
Pharmacodynamics: Time-Kill Kinetics
Objective: Confirm bactericidal activity (>3
Methodology
-
Setup: Prepare flasks with CAMHB containing Dibekacin at 0x (Control), 1x, 2x, and 4x MIC .
-
Inoculation: Add log-phase bacteria (final conc:
CFU/mL). -
Sampling: Remove aliquots at
hours. -
Quantification:
-
Analysis: Plot
CFU/mL vs. Time.
Acceptance Criteria (Bactericidal)
-
Bactericidal:
reduction (99.9% kill) from the initial inoculum within 24 hours. -
Concentration-Dependence: Higher multiples of MIC (e.g., 4x vs 1x) should show steeper kill slopes, characteristic of aminoglycosides.
References
-
Umezawa, H., et al. (1971).[7] "3',4'-Dideoxy-Kanamycin B Active Against Kanamycin-Resistant Escherichia coli and Pseudomonas aeruginosa."[7] The Journal of Antibiotics. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link
-
BenchChem. (2025).[5] "Dibekacin Sulfate: Molecular and Cellular Mechanisms of Action." Technical Whitepaper. Link
-
Schassan, H. H., & Witt, U. (1979).[8] "Dibekacin—a novel aminoglycoside antibiotic.[8][9] Antimicrobial activity and parallel resistance in vitro."[8] Arzneimittelforschung. Link
-
Ramirez, M. S., & Tolmasky, M. E. (2010). "Aminoglycoside Modifying Enzymes." Drug Resistance Updates. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). "MIC Determination of Non-fastidious and Fastidious Organisms." EUCAST Guidelines. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dibekacin Sulfate [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdb.apec.org [pdb.apec.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dibekacin - Wikipedia [en.wikipedia.org]
- 8. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro comparison of dibekacin and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Broth Microdilution MIC Assay for Dibekacin Sulfate
Introduction & Mechanism of Action
Dibekacin sulfate is a semi-synthetic aminoglycoside derivative of kanamycin B. It exhibits potent bactericidal activity primarily against aerobic Gram-negative bacilli, including Pseudomonas aeruginosa and Enterobacteriaceae, as well as Staphylococcus aureus.
Mechanism: Dibekacin irreversibly binds to the 30S ribosomal subunit (specifically the 16S rRNA component).[1] This binding event:
-
Interferes with the initiation complex of peptide formation.
-
Induces misreading of the mRNA template, causing the incorporation of incorrect amino acids.
-
Disrupts the bacterial cell membrane integrity via the uptake of aberrant proteins.
Critical Assay Challenge:
Like all aminoglycosides, Dibekacin's in vitro activity is heavily influenced by the concentration of divalent cations (
-
Excess Cations: Reduce drug uptake
False Resistance (High MIC). -
Deficient Cations: Enhance drug uptake
False Susceptibility (Low MIC).[2]
Pre-Assay Critical Prerequisites
Media Preparation (The "Gold Standard")
You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[2] Standard MHB is insufficient.
Validation: If purchasing commercial CAMHB, verify the cation levels on the lot-specific Certificate of Analysis. If preparing in-house, you must supplement standard MHB with Magnesium Chloride (
Stock Solution Potency Calculation
Dibekacin is supplied as a sulfate salt.[6][7] You cannot weigh the powder and assume 100% activity. You must correct for the sulfate counter-ion, water content, and impurities.
Formula:
-
Note: Potency is found on the manufacturer's Certificate of Analysis (CoA). It is often expressed as
(anhydrous basis) or a percentage.[2]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the MIC assay, ensuring all critical checkpoints are met.
Caption: Step-by-step workflow for Dibekacin Sulfate MIC assay emphasizing cation adjustment and QC checkpoints.
Detailed Protocol
Materials Required[1][4][8][9][10]
-
Dibekacin Sulfate powder (Store at 2-8°C or -20°C as per CoA).[2]
-
96-well microtiter plates (U-bottom or flat-bottom polystyrene).[2]
-
0.5 McFarland Turbidity Standard.
-
Bacterial strains (Test strains + QC strains).
Step 1: Stock Solution Preparation (1024 g/mL)[1]
-
Calculate the required mass using the potency formula (Section 2.2).
-
Weigh the Dibekacin Sulfate powder into a sterile tube.
-
Dissolve in Sterile Deionized Water .
-
Why Water? Aminoglycosides are highly soluble in water. Avoid phosphate buffers (PBS) at high concentrations as they can interact with cations later.[2]
-
-
Filter sterilize (0.22
m syringe filter) if the powder is not sterile. -
Storage: Aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Step 2: Preparation of Assay Plate (2x Concentration)
The goal is to prepare the antibiotic at 2x the desired final concentration because adding the bacterial inoculum will dilute it by half.
-
Range: Typical testing range is 0.25
g/mL to 128 g/mL. -
Diluent: Use CAMHB.
-
Procedure:
-
Add 100
L of CAMHB to columns 2 through 12 of the 96-well plate. -
Add 200
L of the highest concentration antibiotic (e.g., 256 g/mL) to Column 1. -
Transfer 100
L from Column 1 to Column 2. Mix 6-8 times. -
Repeat serial transfer through Column 10. Discard the final 100
L from Column 10. -
Column 11: Growth Control (Media + Bacteria, no drug).[2]
-
Column 12: Sterility Control (Media only).
-
Step 3: Inoculum Preparation[1]
-
Colony Selection: Pick 3-5 isolated colonies from an overnight agar plate (non-selective media like Blood Agar or Tryptic Soy Agar).
-
Suspension: Suspend in saline or broth to match the 0.5 McFarland Standard (approx.
CFU/mL).[2] -
Dilution: Dilute this suspension 1:150 in CAMHB.
-
This results in approx.
CFU/mL.
-
-
Inoculation: Add 50
L of the diluted inoculum to wells in Columns 1 through 11.
Step 4: Incubation[1]
-
Seal: Use a perforated adhesive seal or loose lid to allow gas exchange but prevent evaporation.
-
Conditions: 35 ± 2°C in ambient air.
-
Time: 16 – 20 hours.[9][10] (Do not extend beyond 24h for aminoglycosides as degradation or adaptive resistance may occur).[2]
Data Interpretation & Quality Control
Reading the Results
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Dibekacin that completely inhibits visible growth (turbidity) as detected by the unaided eye.
| Observation | Interpretation |
| Clear Well | Inhibition (No Growth). |
| Turbid Well | Growth (Resistant at that concentration).[2] |
| "Button" at bottom | Common in U-bottom plates. A sharp button <2mm usually indicates no growth. A haze or sediment >2mm indicates growth. |
| Skipped Well | Growth in a higher concentration but not in a lower one. INVALID TEST . Repeat. |
Quality Control (QC)
You must run a QC strain in parallel to validate the media and technique. If the QC strain MIC falls outside the expected range, the test strains are invalid.
Recommended QC Strains & Expected Ranges: Since Dibekacin is a legacy antibiotic, specific CLSI M100 ranges may not be listed in the current year's edition. Use the following historical ranges or those provided on the specific antibiotic CoA.
-
Pseudomonas aeruginosa ATCC 27853:
-
Target Range: 1 – 4
g/mL (Typical for Kanamycin/Tobramycin class; verify with specific Dibekacin CoA).[2]
-
-
Escherichia coli ATCC 25922: [2]
-
Target Range: 0.5 – 4
g/mL.
-
Note: If specific Dibekacin ranges are unavailable, use Tobramycin as a surrogate process control to verify the cation levels of the media, as Tobramycin is highly sensitive to
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| MICs are consistently too high | Excess | Check media formulation. Switch to a validated CAMHB lot. |
| MICs are consistently too low | Low cation levels in media. | Supplement media with |
| Growth in Sterility Control | Contaminated reagents or technique. | Discard all reagents. Re-filter stock solutions. Work in a biosafety cabinet. |
| Trailing Endpoints (Haze) | Inoculum too heavy.[2] | Ensure 0.5 McFarland is accurate. Do not use colonies older than 24h. |
| Skipped Wells | Pipetting error or drug precipitation. | Ensure thorough mixing during serial dilution. Check drug solubility. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[12][13][14] 11th Edition. Wayne, PA: CLSI.[2][12][10] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[12][10][14][15] (Current Edition). Wayne, PA: CLSI.[2][12][10] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3033784, Dibekacin sulfate.[2] [Link]
-
D'Amato, R. F., et al. "Effect of cation content of Mueller-Hinton broth on susceptibility of Pseudomonas aeruginosa to aminoglycosides."[2] Journal of Clinical Microbiology 2.5 (1975): 458.[2] (Foundational text on cation adjustment).
Sources
- 1. Dibekacin Sulfate [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Dibekacin sulfate | 58580-55-5 [chemicalbook.com]
- 8. Dibekacin | 34493-98-6 | Benchchem [benchchem.com]
- 9. ジベカシン 硫酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 10. nih.org.pk [nih.org.pk]
- 11. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. intertekinform.com [intertekinform.com]
- 15. pid-el.com [pid-el.com]
Application Note: Dibekacin Sulfate in Bacterial Cell Culture
[1]
Abstract
This guide details the technical application of Dibekacin Sulfate, a semi-synthetic aminoglycoside, for bacterial selection and susceptibility testing in research environments.[1] Unlike its parent compound kanamycin, dibekacin exhibits enhanced stability against specific aminoglycoside-modifying enzymes, making it a critical tool for studying multi-drug resistant (MDR) Gram-negative isolates, particularly Pseudomonas aeruginosa and Escherichia coli.[2][1] This document provides standardized protocols for stock preparation, media supplementation, and experimental troubleshooting.[2][1]
Introduction & Mechanism of Action
The Molecule
Dibekacin (3',4'-dideoxykanamycin B) is structurally engineered to evade enzymatic inactivation.[2][3] By removing hydroxyl groups at the 3' and 4' positions of the kanamycin B sugar moiety, the molecule becomes refractory to phosphorylation by aminoglycoside phosphotransferases (APH), a common resistance mechanism in laboratory and clinical strains.
Mechanism of Action
Dibekacin functions as a bactericidal agent through irreversible binding to the bacterial 30S ribosomal subunit.[4][5]
-
Uptake: It actively crosses the bacterial cell membrane via an oxygen-dependent transport system (making it ineffective against anaerobes).[2]
-
Binding: It targets the A-site of the 16S rRNA within the 30S subunit.[5]
-
Disruption: This interaction induces codon misreading during translation, leading to the synthesis of aberrant proteins.[4][5][6] These mistranslated proteins insert into the cell membrane, disrupting its integrity and facilitating further antibiotic uptake (the "lethal cycle").[5]
Mechanistic Pathway Diagram[1][2]
Caption: The bactericidal cascade of Dibekacin Sulfate, illustrating the "lethal cycle" of membrane damage and ribosomal inhibition.[2][1]
Material Specifications & Preparation
Physical Properties[1][2][8]
-
Appearance: White to yellowish-white crystalline powder.[2]
-
Solubility: Freely soluble in water (>50 mg/mL); practically insoluble in ethanol.[2][7]
-
Stability: Solid powder is stable at room temperature.[2] Aqueous solutions are heat-stable but should generally be filter-sterilized to maintain maximum potency and prevent caramelization of media components if co-autoclaved.[2]
Stock Solution Protocol (50 mg/mL)
Objective: Prepare a 1000x stock solution for standard laboratory use.
-
Calculation:
-
Dissolution:
-
Sterilization:
-
Pass the solution through a 0.22 µm PES or PVDF syringe filter into a sterile cryovial.
-
Note: Do not autoclave the stock solution.
-
-
Storage:
-
Aliquot into small volumes (e.g., 1 mL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for >6 months.
-
Preparation Workflow Diagram
Caption: Workflow for preparing a sterile, high-potency dibekacin sulfate stock solution.
Application Protocol: Culture Media Supplementation
Working Concentrations
The effective concentration depends on the bacterial strain and the presence of resistance plasmids.
| Organism | Application | Typical MIC Range (µg/mL) | Recommended Working Conc.[2][10] (µg/mL) |
| E. coli (Sensitive) | Selection/Maintenance | 0.2 - 4.0 | 10 - 25 |
| E. coli (Resistant*) | Plasmid Selection | > 100 | 50 - 100 |
| P. aeruginosa | Susceptibility Testing | 1.0 - 16.0 | 25 - 50 |
| S. aureus | Susceptibility Testing | 0.1 - 2.0 | 5 - 10 |
*Note: "Resistant" here refers to strains carrying specific resistance markers or intended for high-stringency selection.[2]
Protocol: Preparation of Dibekacin-LB Agar Plates
Reagents:
Procedure:
-
Media Autoclaving: Suspend LB Agar in water (typically 35-40 g/L) and autoclave at 121°C for 15 minutes.
-
Cooling (Critical): Allow the molten agar to cool to 50-55°C in a water bath.
-
Why? Adding antibiotics to boiling agar can degrade the drug (though dibekacin is relatively heat stable, this is best practice) and cause condensation on petri dish lids.
-
-
Supplementation:
-
For a final concentration of 50 µg/mL : Add 1 mL of Stock Solution (50 mg/mL) per 1 Liter of molten agar.
-
Swirl gently to mix. Avoid creating bubbles.[2]
-
-
Pouring: Pour approx. 20-25 mL per 100mm Petri dish under a laminar flow hood.
-
Solidification: Allow plates to set with lids slightly ajar (if in sterile hood) to dry excess moisture.[2]
-
Storage: Store inverted at 4°C. Use within 2-4 weeks.
Protocol: Liquid Culture (Broth)[1][2]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Stock | Concentration too high or temp too low.[2] | Warm to 37°C and vortex. If persistent, filter again. Ensure water pH is neutral.[2][11] |
| No Growth (Control) | Strain is sensitive or concentration too high.[2][1] | Verify strain genotype.[2] Lower concentration to 10 µg/mL. |
| Satellite Colonies | Antibiotic degradation over time.[2] | Do not use plates older than 4 weeks.[2] Ensure plates are poured at <55°C. |
| Inconsistent MIC | Cation concentration in media. | Aminoglycoside activity is inhibited by Ca²⁺ and Mg²⁺. Standardize cation levels (e.g., Mueller-Hinton broth) for MIC assays.[2][1] |
| Anaerobic Failure | Mechanism requires oxygen.[2] | Dibekacin is ineffective under anaerobic conditions.[2] Use alternative selection markers for anaerobes. |
References
-
National Center for Advancing Translational Sciences (NCATS). Dibekacin Sulfate - Inxight Drugs.[2][9] Retrieved from [Link][2][1]
-
Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes.[2][1][12][13] Drug Resistance Updates.[2] Retrieved from [Link]
-
PubChem. Dibekacin Sulfate Compound Summary. Retrieved from [Link][2][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 5. Dibekacin Sulfate [benchchem.com]
- 6. What is the mechanism of Arbekacin Sulfate? [synapse.patsnap.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Dibekacin sulfate | 58580-55-5 [chemicalbook.com]
- 9. DIBEKACIN SULFATE [drugs.ncats.io]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
in vitro susceptibility testing methods for dibekacin sulfate
An In-Depth Guide to In Vitro Susceptibility Testing of Dibekacin Sulfate
Foreword for the Researcher
Dibekacin, a semi-synthetic aminoglycoside derived from kanamycin B, stands as a potent bactericidal agent against a range of severe infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa and various Enterobacterales.[1][2][3] Its mechanism, centered on the irreversible binding to the 30S ribosomal subunit, disrupts bacterial protein synthesis, leading to cell death.[1][4][5] Given the dynamic nature of antimicrobial resistance, accurate and reproducible in vitro susceptibility testing is not merely a procedural step but the cornerstone of effective clinical application and resistance surveillance.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. Our approach is grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for generating data that is both reliable and comparable across different laboratories.
Core Principles of Dibekacin Susceptibility Testing
The primary objective of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). This quantitative value, or the qualitative categorization derived from it—Susceptible (S), Intermediate (I), or Resistant (R)—guides therapeutic decisions.[6]
For aminoglycosides like dibekacin, test accuracy is critically dependent on strict adherence to standardized protocols. Key factors that can significantly influence outcomes include:
-
Medium Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the test medium is paramount. Excess cations can interfere with the uptake of aminoglycosides across the bacterial cell membrane, leading to falsely elevated MICs (falsely resistant results). Therefore, the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) is mandatory.
-
Inoculum Density: The bacterial concentration must be meticulously standardized. An inoculum that is too dense can overwhelm the antibiotic, yielding a falsely high MIC, while an overly light inoculum can lead to a falsely low MIC. The 0.5 McFarland turbidity standard is the universal reference point.[6][7]
-
Incubation Conditions: Standardized temperature (35°C ± 2°C), duration (16-20 hours for most non-fastidious organisms), and atmosphere (ambient air) are essential for reproducible growth and accurate results.[7]
Broth Microdilution Method
The broth microdilution method is a highly utilized technique for determining quantitative MIC values. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of dibekacin in a liquid medium within a 96-well microtiter plate.
Causality and Rationale
This method provides a direct measurement of the antibiotic concentration required to inhibit growth, offering a granular view of an isolate's susceptibility profile. It is efficient for testing multiple isolates simultaneously and is the foundational method for many automated susceptibility testing systems.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining MIC using the broth microdilution method.
Detailed Protocol: Broth Microdilution
Materials:
-
Dibekacin sulfate analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolate(s) for testing
-
Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[2][8]
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Spectrophotometer or nephelometer (for inoculum standardization)
-
Incubator (35°C ± 2°C, ambient air)
-
Multichannel pipette
Procedure:
-
Preparation of Dibekacin Stock Solution: a. Aseptically weigh a precise amount of dibekacin sulfate powder. Account for the potency of the powder as specified by the manufacturer. b. Dissolve in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). This stock can often be stored frozen at -70°C.[2]
-
Preparation of Microtiter Plates: a. Prepare serial twofold dilutions of the dibekacin stock solution in CAMHB directly in the microtiter plate or in separate tubes. b. A typical final concentration range for testing might be 0.25 to 128 µg/mL. c. Dispense 100 µL of each concentration into the appropriate wells of the microtiter plate.[9] d. Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).
-
Inoculum Preparation: a. From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop. b. Suspend the colonies in sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. e. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:100, but this should be validated for the specific lab workflow.
-
Inoculation and Incubation: a. Using a multichannel pipette, inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Cover the plate with a lid to prevent contamination and evaporation. c. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation: a. After incubation, visually inspect the plate from the bottom using a reading mirror or automated plate reader. b. The MIC is the lowest concentration of dibekacin that completely inhibits visible growth (i.e., no turbidity) as compared to the growth control well.[6] c. The growth control well must show distinct turbidity. The sterility control well must remain clear.
Agar Dilution Method
Considered a "gold standard" by many reference laboratories, the agar dilution method involves incorporating the antibiotic directly into the agar medium before it solidifies. This method is particularly efficient for testing a large batch of isolates against a limited number of drugs.
Causality and Rationale
By embedding the antibiotic in the solid medium, this method provides a stable and uniform concentration for testing. The direct application of multiple inocula onto a single plate makes it a highly scalable and reproducible reference method for MIC determination.
Experimental Workflow: Agar Dilution
Caption: Workflow for determining MIC using the agar dilution method.
Detailed Protocol: Agar Dilution
Materials:
-
Dibekacin sulfate analytical standard powder
-
Mueller-Hinton Agar (MHA) powder
-
Sterile petri dishes (90 or 150 mm)
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Inoculum replicating device (optional, but recommended for high throughput)
-
Water bath (50°C) and incubator (35°C)
Procedure:
-
Preparation of Dibekacin Stock Solution: a. Prepare a concentrated stock solution as described in the broth microdilution protocol.
-
Preparation of Antibiotic-Containing Agar Plates: a. Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar in a 50°C water bath. Holding the agar at this temperature is crucial to prevent both premature solidification and thermal degradation of the antibiotic. c. Prepare serial dilutions of the dibekacin stock solution. d. For each desired final concentration, add a specific volume of the dibekacin dilution to a specific volume of molten MHA (e.g., add 2 mL of a 10x antibiotic solution to 18 mL of agar to achieve a 1x final concentration).[10] e. Mix thoroughly by gentle inversion to avoid bubbles, and immediately pour into sterile petri dishes to a uniform depth of 4 mm.[11] f. Prepare at least one drug-free control plate for each batch. g. Allow the plates to solidify completely on a level surface. Plates can be stored at 2-8°C for a limited time before use.
-
Inoculum Preparation: a. Prepare standardized bacterial suspensions for each isolate to a turbidity of 0.5 McFarland, as detailed previously.
-
Inoculation and Incubation: a. Using a calibrated loop or an inoculum replicating device, spot-inoculate a small volume (1-2 µL) of each bacterial suspension onto the surface of each agar plate, starting from the lowest to the highest concentration.[12] b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: a. The MIC is the lowest concentration of dibekacin that inhibits visible growth on the agar. This includes the presence of a single colony or a faint haze. b. The drug-free control plate must show confluent growth for each isolate.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative technique widely used in clinical laboratories. It is simple, cost-effective, and flexible. The method relies on measuring the diameter of the zone of growth inhibition around a paper disk impregnated with a standardized amount of dibekacin.[11]
Causality and Rationale
The principle is based on the diffusion of the antibiotic from the disk into the agar, creating a radial concentration gradient. The point at which the dibekacin concentration falls below the MIC for the organism is where growth begins. The diameter of this "zone of inhibition" is inversely correlated with the MIC. Standardized tables are used to translate the zone diameter into a categorical interpretation (S, I, or R).[7]
Experimental Workflow: Disk Diffusion
Caption: Workflow for susceptibility testing using the disk diffusion method.
Detailed Protocol: Disk Diffusion
Materials:
-
Commercially prepared dibekacin antimicrobial disks (specify µg content)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Prepare a standardized bacterial suspension matching a 0.5 McFarland standard as previously described.
-
Inoculation of MHA Plate: a. Within 15 minutes of its preparation, dip a sterile cotton swab into the adjusted inoculum suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level. c. Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Disks: a. Using sterile forceps, apply the dibekacin disk to the surface of the inoculated agar plate. b. Press the disk down gently but firmly to ensure complete contact with the agar. c. The "15-15-15 minute rule" should be followed: apply disks within 15 minutes of inoculation and place plates in the incubator within 15 minutes of disk application.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.[7] b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria published in the most current CLSI M100 or EUCAST breakpoint tables.[7][13]
Quality Control and Data Interpretation
A robust quality control program is non-negotiable for ensuring the accuracy and precision of susceptibility testing. This involves the regular testing of well-characterized reference strains with known susceptibility profiles.
QC Strains and Expected Ranges
Reference strains must be tested with each new batch of media or disks and, in many clinical settings, daily or weekly. The results must fall within the acceptable ranges specified by the standardizing body (e.g., CLSI, EUCAST).[8]
| QC Strain | Method | Dibekacin Concentration | Acceptable QC Range (Example) |
| E. coli ATCC® 25922™ | Broth Microdilution | N/A | Refer to current CLSI/EUCAST tables |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | Refer to current CLSI/EUCAST tables |
| S. aureus ATCC® 29213™ | Broth Microdilution | N/A | Refer to current CLSI/EUCAST tables |
| E. coli ATCC® 25922™ | Disk Diffusion | (e.g., 10 µg) | Refer to current CLSI/EUCAST tables |
| P. aeruginosa ATCC® 27853™ | Disk Diffusion | (e.g., 10 µg) | Refer to current CLSI/EUCAST tables |
(Note: Specific QC ranges for dibekacin are not as commonly published as for other aminoglycosides. Laboratories must refer to the latest official CLSI M100 or EUCAST QC documents for the most current and validated ranges.)
Interpreting Clinical Breakpoints
Clinical breakpoints are the MIC values or zone diameters used to categorize an isolate as S, I, or R. These are established by committees like EUCAST and CLSI based on microbiological, pharmacokinetic/pharmacodynamic, and clinical outcome data.[14][15]
-
Susceptible (S): Indicates that the infection is likely to respond to a standard dosage of dibekacin.
-
Intermediate (I): Implies that the outcome may be successful if the drug concentrates at the site of infection or if a higher dose can be used.[15]
-
Resistant (R): Suggests that the organism is unlikely to be inhibited by achievable systemic concentrations of the drug, and therapeutic failure is likely.[13]
Researchers must always consult the most recent version of the CLSI M100 or EUCAST Clinical Breakpoint Tables for the specific organism being tested, as these are updated regularly to reflect new data on resistance and clinical efficacy.[16][17]
References
- Pharmacology of Dibekacin ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics - YouTube.
- Dibekacin Sulf
- What is Dibekacin Sulfate used for?
- Dibekacin | 34493-98-6 - Benchchem.
- Dibekacin - Wikipedia.
- DIBEKACIN SULF
- [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap.
- Agar dilution - Wikipedia.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
- EUCAST -standardising antimicrobial susceptibility testing in Europe.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Dibekacin sulfate| 58580-55-5 | antitubercular,antimicrobial - MedKoo Biosciences.
- Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD.
- BSAC Standardized Disc Susceptibility Testing Method.
- Clinical Breakpoint Tables - EUCAST.
- European Committee on Antimicrobial Susceptibility Testing - NICD.
- EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
- Antibacterial Susceptibility Test Interpretive Criteria - FDA.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Dilutions methods - VetBact.
- Antimicrobial susceptibility testing Agar dilution method - WOAH - Asia.
- Antibiotic sensitivity Test By Agar Dilution Method | - YouTube.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes.
- Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method - YouTube.
- Clinical breakpoint table - EUCAST.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- EUCAST expert rules in antimicrobial susceptibility testing - PubMed.
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
- Disk Diffusion and Quality Control - EUCAST.
- Dibekacin Sulf
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf.
- Tables | The CDS Antibiotic Susceptibility Test.
Sources
- 1. Dibekacin Sulfate [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. microbenotes.com [microbenotes.com]
- 8. szu.gov.cz [szu.gov.cz]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. pdb.apec.org [pdb.apec.org]
- 12. youtube.com [youtube.com]
- 13. chainnetwork.org [chainnetwork.org]
- 14. bsac.org.uk [bsac.org.uk]
- 15. bsac.org.uk [bsac.org.uk]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 17. nih.org.pk [nih.org.pk]
Application Note: High-Performance Liquid Chromatography for Dibekacin Sulfate Quantification in Serum
Abstract & Introduction
Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic exhibiting potent bactericidal activity against resistant strains of Pseudomonas aeruginosa and Staphylococci. Like other aminoglycosides, it possesses a narrow therapeutic index. Toxic concentrations can lead to irreversible ototoxicity and nephrotoxicity, while sub-therapeutic levels risk treatment failure and the development of resistance. Consequently, Therapeutic Drug Monitoring (TDM) is mandatory in clinical settings.[1]
The Analytical Challenge: Dibekacin lacks a strong UV-absorbing chromophore, rendering standard UV-Vis detection (254 nm) insufficient for serum quantification at clinical levels (trough < 2 µg/mL; peak 5–10 µg/mL).
The Solution: This protocol details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA). This reaction transforms the non-fluorescent dibekacin into a highly fluorescent isoindole derivative, enabling high-sensitivity detection (FLD) with a Limit of Quantitation (LOQ) suitable for pharmacokinetic profiling.
Scientific Principle & Reaction Mechanism
The core of this methodology is the Hantzsch-type reaction between the primary amine groups of Dibekacin, the aldehyde group of OPA, and the thiol group of 3-MPA under alkaline conditions (pH 9.0–10.5).
Why OPA/3-MPA?
-
Speed: The reaction is instantaneous (complete within 30–60 seconds).
-
Stability: While 2-mercaptoethanol is a common thiol, 3-mercaptopropionic acid (3-MPA) is selected here because it yields more stable isoindole derivatives, reducing variability during autosampler residence time.
-
Selectivity: OPA reacts specifically with primary amines, minimizing interference from serum lipids and non-amine contaminants.
Figure 1: Reaction pathway for the fluorogenic derivatization of Dibekacin.[2] The formation of the isoindole ring is the critical step for fluorescence.
Materials & Reagents
To ensure data integrity, use HPLC-grade solvents and ACS-grade reagents.
Chemicals[2]
-
Dibekacin Sulfate Reference Standard: >98% purity.
-
Internal Standard (IS): Tobramycin or Kanamycin (structurally similar aminoglycosides).
-
Derivatization Reagents:
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid (for borate buffer)
-
Potassium hydroxide (KOH)
-
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade Water.
-
Deproteinization Agent: Trichloroacetic acid (TCA) or Perchloric acid.
Reagent Preparation Protocol
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g boric acid in 80 mL water. Adjust pH to 10.2 with KOH pellets. Dilute to 100 mL.
-
OPA Reagent Stock: Dissolve 10 mg OPA in 0.5 mL methanol. Add 9.5 mL Borate Buffer. Add 20 µL 3-MPA. Note: Prepare fresh daily. Protect from light.
-
Mobile Phase:
-
Solvent A: 0.05 M Acetate Buffer (pH 6.5) containing 1 mM EDTA (to chelate metal ions that cause peak tailing).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 60:40 (A:B). Adjust B ±5% to optimize retention time.
-
Experimental Workflow & Sample Preparation
This protocol utilizes a Protein Precipitation method followed by Automated Pre-Column Derivatization . This approach balances throughput with column longevity.
Serum Sample Preparation
-
Aliquot: Transfer 200 µL of patient serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of Internal Standard solution (Tobramycin, 50 µg/mL). Vortex briefly.
-
Deproteinization: Add 200 µL of 5% TCA (Trichloroacetic acid).
-
Extraction: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Neutralization/Collection: Transfer 200 µL of the clear supernatant to a clean HPLC vial. Critical: Ensure no pellet is transferred.
Automated Derivatization Program
Configure the HPLC autosampler to perform the following mixing routine immediately prior to injection:
-
Draw 20 µL of Sample Supernatant .
-
Draw 20 µL of OPA Reagent .[2]
-
Mix in loop/vial (3 cycles).
-
Wait 1.0 minute (Reaction time).
Figure 2: Step-by-step sample preparation and injection workflow.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Standard stationary phase for hydrophobic isoindoles. |
| Flow Rate | 1.0 mL/min | Optimal backpressure and separation efficiency. |
| Temperature | 35°C | Improves mass transfer and peak sharpness. |
| Detection | Fluorescence (FLD) | Ex: 340 nm |
| Injection Vol | 20 µL | Sufficient mass load for sensitivity. |
| Run Time | 15 minutes | Dibekacin typically elutes at ~8-10 min. |
Expert Insight: If peak tailing is observed, increase the EDTA concentration in the mobile phase to 2 mM. Aminoglycosides are notorious for chelating with stainless steel frit components.
Validation & Performance Data
The following data represents typical performance metrics for this protocol.
Linearity and Sensitivity
-
Linear Range: 0.5 – 20.0 µg/mL (covering the therapeutic window).
-
Correlation Coefficient (
): > 0.999.[4] -
LOD (Limit of Detection): 0.05 µg/mL.
-
LOQ (Limit of Quantitation): 0.15 µg/mL.
Precision and Accuracy (n=5)
| Concentration (µg/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| Low (1.0) | 3.2 | 4.5 | 98.5 |
| Medium (5.0) | 2.1 | 3.8 | 101.2 |
| High (15.0) | 1.8 | 2.9 | 99.4 |
Specificity
No interference was observed from common co-administered antibiotics (e.g., penicillins, cephalosporins) as they do not contain primary amines accessible to OPA under these conditions or elute in the solvent front.
Troubleshooting Guide
-
Problem: Low fluorescence response.
-
Cause: OPA reagent degradation.
-
Fix: OPA oxidizes rapidly. Prepare fresh daily and ensure the thiol (3-MPA) is added last.
-
-
Problem: "Ghost" peaks.
-
Cause: Contaminated glassware or autosampler carryover.
-
Fix: Use a needle wash of 50:50 Methanol:Water. Ensure all glassware is acid-washed.
-
-
Problem: Drifting Retention Times.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Acetate buffer capacity can be exceeded if TCA carryover is high. Ensure buffer is 0.05M or higher.
-
References
-
Isoherranen, N., & Soback, S. (1999). Chromatographic methods for analysis of aminoglycoside antibiotics. Journal of AOAC International, 82(5), 1017–1045. Link
-
Stead, D. A. (2000). Current methodologies for the analysis of aminoglycosides. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 69-93. Link
-
Kimura, T., et al. (2014). Clinical practice guidelines for therapeutic drug monitoring of arbekacin: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring. Journal of Infection and Chemotherapy, 20(1), 1-13. Link (Referenced for TDM ranges and structural analogues).
-
Agilent Technologies. (2021).[5] Amino Acid Analysis using the Agilent 1260 Infinity II Prime LC System. (Referenced for OPA/3-MPA derivatization chemistry standards). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Dibekacin Sulfate Nephrotoxicity in Preclinical Models
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Dibekacin Sulfate Safety & Toxicity Profiling in Rodent Models
Introduction: The "Lysosomal Threshold" Paradigm
Welcome to the technical support hub. If you are observing inconsistent nephrotoxicity data or struggling to balance antimicrobial efficacy with renal safety in your dibekacin sulfate studies, you are likely encountering the Lysosomal Saturation Threshold .
Unlike gentamicin, which is notoriously nephrotoxic at lower thresholds, dibekacin (3',4'-dideoxykanamycin B)[1] exhibits a distinct toxicity profile driven by lysosomal accumulation kinetics. My primary directive to you is this: Control the trough, not just the peak. The following guides are designed to troubleshoot your experimental design by addressing the root causes of renal proximal tubule injury.
Module 1: Experimental Design & Dosing Protocols
Q: Why am I seeing high variability in nephrotoxicity between study groups receiving the same dose?
A: The culprit is likely hydration status and dosing frequency , not just the absolute dose.
Aminoglycoside uptake into proximal tubule cells (via megalin/cubilin receptors) is saturable. Once the receptors are saturated, increasing the dose further does not proportionally increase uptake. However, dehydration activates the renin-angiotensin system, reducing renal blood flow and increasing the fractional reabsorption of the drug, effectively lowering the toxic threshold.
The "Dehydrated Rat" Stress Test Protocol: To induce a consistent toxicity signal for validation studies (e.g., testing nephroprotective agents), do not rely on standard housing.
-
Subject: Male Wistar or Sprague-Dawley rats (200–250g).
-
Pre-condition: Restrict water intake for 12–24 hours prior to dosing.
-
Challenge Dose: Single IP injection of Dibekacin Sulfate (30–50 mg/kg).
-
Outcome: This induces acute renal failure (ARF) reliably, whereas hydrated rats may require 10–14 days of repeated dosing to show similar pathology.
Q: How do I design a dosing schedule that minimizes toxicity while maintaining efficacy?
A: Switch from split-dosing (BID/TID) to Once-Daily Dosing (QD) .
-
Mechanism: The megalin receptor uptake is saturable. A single large pulse saturates the transporter quickly; the remainder of the drug is excreted in the urine without entering the cell.
-
Result: The "drug-free" interval (trough period) allows lysosomes to clear accumulated drug, preventing the phospholipidosis that leads to rupture.
Module 2: Mechanism of Action & Mitigation Strategies
Q: My histology shows "myeloid bodies." Is this necrosis?
A: No. Myeloid bodies are the hallmark of phospholipidosis , a pre-necrotic state. Dibekacin inhibits lysosomal phospholipases (specifically sphingomyelinase). This prevents the breakdown of phospholipids, causing them to stack in onion-skin layers (myeloid bodies).
-
Critical Threshold: When lysosomes become too engorged, they rupture, releasing acid hydrolases and dibekacin into the cytoplasm. This is what triggers the mitochondrial apoptotic cascade and necrosis.
Q: Can I use antioxidants to prevent this?
A: Antioxidants are secondary. The "Gold Standard" mitigation agent for dibekacin is Fosfomycin . Fosfomycin does not just scavenge radicals; it physically interacts with the lysosomal membrane to prevent rupture and inhibits the formation of myeloid bodies without reducing dibekacin's antimicrobial potency.
Visualization: The Fosfomycin Rescue Pathway
Caption: Mechanism of Dibekacin-induced lysosomal rupture and the site of Fosfomycin intervention.[2]
Module 3: Biomarkers & Monitoring
Q: Serum Creatinine (SCr) levels are normal, but histology shows damage. Why?
A: You are falling into the "Renal Reserve Trap." The kidney can maintain GFR (and thus stable SCr) even with 50% nephron loss. By the time SCr rises, significant irreversible damage has occurred.
Protocol Upgrade: Implement KIM-1 (Kidney Injury Molecule-1) and NGAL assays. These are upregulated in the proximal tubule within 24 hours of dibekacin exposure, days before SCr elevation.
Data Presentation: Biomarker Sensitivity Matrix
| Biomarker | Specificity to Dibekacin Injury | Time to Detection | Sample Source | Technical Insight |
| KIM-1 | High (Proximal Tubule) | 24–48 Hours | Urine/Tissue | Most sensitive marker for aminoglycoside-induced phospholipidosis. |
| NGAL | Moderate (General Stress) | 2–6 Hours | Urine/Serum | rapid response, but can be elevated by systemic inflammation/infection. |
| BUN/SCr | Low (Functional Loss) | 5–7 Days | Serum | Lagging indicator. Only useful for confirming established renal failure. |
| NAG | High (Lysosomal Enzyme) | 24–72 Hours | Urine | Directly correlates with lysosomal rupture (N-acetyl-β-D-glucosaminidase). |
Module 4: Troubleshooting Decision Tree
Q: How do I troubleshoot unexpected mortality or lack of toxicity?
Use the following logic flow to diagnose your experimental setup.
Caption: Decision logic for troubleshooting inconsistent dibekacin toxicity results.
References
-
Inouye, S., et al. (1982).[2] "Protective effect of fosfomycin on the experimental nephrotoxicity induced by dibekacin." Journal of Pharmacobio-Dynamics.
-
Kosek, J. C., et al. (1974). "Comparative nephrotoxicity of gentamicin and tobramycin in rats." Antimicrobial Agents and Chemotherapy.[3] (Foundational comparison for aminoglycoside protocols).
-
Proctor, W. R., et al. (2014). "Biomarkers of Drug-Induced Kidney Injury." Advances in Molecular Toxicology. (Validation of KIM-1/NGAL for aminoglycosides).
-
Luft, F. C., et al. (1981). "Comparative low-dose nephrotoxicities of dibekacin, gentamicin, and tobramycin." Journal of Antimicrobial Chemotherapy.
-
Fujita, K., et al. (1983). "Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives." Journal of Antibiotics.
Sources
Technical Support Center: Troubleshooting Inconsistent Dibekacin Sulfate MIC Assays
Welcome to the technical support center for dibekacin sulfate antimicrobial susceptibility testing. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Minimum Inhibitory Concentration (MIC) assays. As a semisynthetic aminoglycoside, dibekacin's activity is highly dependent on specific and standardized experimental conditions.[1] Inconsistent results are often traceable to subtle, controllable variables in the assay setup.
This guide moves beyond a simple checklist to explain the causal relationships behind protocol steps, empowering you to build self-validating and robust experimental designs.
Frequently Asked Questions (FAQs)
Q1: My MIC values for the same organism vary significantly between experiments. What is the most common cause?
The most frequent cause of variability in aminoglycoside MIC assays is inconsistency in the divalent cation concentration—specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺)—in the Mueller-Hinton Broth (MHB).[2][3][4] Aminoglycosides are polycationic molecules that require an electrochemical gradient to cross the bacterial inner membrane.[5] External Ca²⁺ and Mg²⁺ ions compete with the antibiotic for binding sites on the outer membrane and stabilize the membrane, effectively reducing the uptake of the drug and leading to artificially high MIC values.[4]
Therefore, even minor lot-to-lot variation in MHB can cause significant MIC shifts. Adherence to a standardized, cation-adjusted MHB (CAMHB) is critical for reproducibility.
Q2: What are the acceptable MIC ranges for my quality control (QC) strains with dibekacin sulfate?
Currently, major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not publish specific QC MIC ranges for dibekacin sulfate.
In the absence of dedicated ranges, assay performance and consistency should be monitored using established QC ranges for other structurally similar aminoglycosides, such as gentamicin and tobramycin . Problems with assay components (media, inoculum, incubation) that cause deviations in gentamicin or tobramycin MICs will also affect dibekacin results.
Q3: Where can I find the official QC ranges for these surrogate aminoglycosides?
The acceptable QC ranges are published in documents from CLSI (M100) and EUCAST. These ranges are essential for validating your experimental setup.
Table 1: EUCAST-Specified QC Ranges for Surrogate Aminoglycosides
The following table summarizes the acceptable MIC (mg/L) ranges for recommended QC strains. Your results for these agents must fall within these ranges to consider the assay valid.
| QC Strain | Antimicrobial Agent | MIC Target (mg/L) | Acceptable MIC Range (mg/L) | Source |
| Escherichia coli ATCC® 25922 | Gentamicin | 0.5 | 0.25 - 1 | [1] |
| Tobramycin | 0.5 | 0.25 - 1 | [1] | |
| Pseudomonas aeruginosa ATCC® 27853 | Gentamicin | 1 | 0.5 - 2 | [1] |
| Tobramycin | 0.5 | 0.25 - 1 | [1] |
Troubleshooting Guide: From QC Failure to Resolution
This section is structured to help you systematically identify and resolve the root cause of inconsistent results, starting with the most critical step: quality control.
My QC Results Are Out of Range. What Do I Do?
An out-of-range QC result invalidates the entire batch of MIC tests. The following decision tree provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for out-of-range QC results.
Deep Dive: Specific Troubleshooting Questions
Q: My QC MIC for P. aeruginosa ATCC® 27853 is consistently too high. Why?
A: This is the classic sign of excess divalent cations in your Mueller-Hinton Broth.
-
The "Why": As mentioned, Ca²⁺ and Mg²⁺ ions directly antagonize aminoglycoside uptake. P. aeruginosa is particularly sensitive to this effect.[2][4] CLSI and ISO standards mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with a final concentration of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. If your media is not within this range, your results will be inaccurate.
-
Troubleshooting Protocol:
-
Verify Media Source: Confirm you are using a commercial MHB lot that is certified for antimicrobial susceptibility testing and has been tested for correct cation content.
-
Check Preparation: If preparing from powder, ensure you are using high-purity, distilled, or deionized water and that your weighing and volume measurements are accurate.
-
Perform a Cation Check: If problems persist, you can empirically test the effect of cations. Prepare two batches of MHB: one standard and one supplemented with additional sterile CaCl₂ and MgCl₂ to slightly exceed the recommended range. A significant MIC increase in the supplemented media confirms a cation-related issue with your base media.
-
Q: My MIC results show "trailing" or "skipped" wells. What's happening?
A: This can be caused by drug stability issues, improper dilution, or inoculum effects.
-
The "Why":
-
Trailing Endpoints: Faint, hazy growth that persists across several wells can occur if the antibiotic is degrading during the 16-20 hour incubation at 37°C, leading to a sub-inhibitory concentration in later hours. While aminoglycosides are generally stable, repeated freeze-thaw cycles of stock solutions can cause degradation.
-
Skipped Wells: A lack of growth at a lower concentration followed by growth at a higher concentration is almost always due to a technical error, such as a pipetting mistake during serial dilution or splashing between wells (cross-contamination).
-
-
Troubleshooting Protocol:
-
Review Drug Preparation: Prepare fresh dibekacin stock solution and aliquot it for single-use to avoid freeze-thaw cycles. (See Protocol 1).
-
Refine Technique: During serial dilutions, ensure proper mixing at each step and change pipette tips for each transfer. Be careful when handling plates to avoid splashing.
-
Read Plates Consistently: Use a standardized light source and background to read plates. The MIC is the lowest concentration with no visible growth. A light, hazy growth should be carefully evaluated and compared to the growth-free and positive-control wells.
-
Q: My replicates for the same concentration are inconsistent (e.g., 2/3 wells show growth, 1/3 does not). Why?
A: This points to issues with homogeneity or inoculum "edge effects."
-
The "Why":
-
Poor Mixing: If the bacterial inoculum or the drug solution is not perfectly homogenous, different wells will receive slightly different numbers of bacteria or drug concentrations, leading to variable outcomes near the true MIC.
-
Edge Effect: Wells on the outer edges of a 96-well plate can experience more evaporation, concentrating both the drug and media components, which can affect growth.
-
-
Troubleshooting Protocol:
-
Vortex Thoroughly: Always vortex the standardized bacterial inoculum immediately before adding it to the microtiter plate. Ensure the dibekacin dilutions are well-mixed.
-
Standardize Inoculation: Add the inoculum to the wells in a consistent and timely manner.
-
Mitigate Evaporation: If edge effects are suspected, you can fill the outer perimeter wells with sterile water or saline and not use them for experimental data. Using plate sealers can also help.
-
Key Experimental Protocols
Protocol 1: Preparation of Dibekacin Sulfate Stock Solution (1280 mg/L)
-
Determine Potency: Use the potency value provided by the manufacturer (e.g., in µg/mg) on the certificate of analysis. Do not assume 100% potency.
-
Calculate Weight: Use the following formula: Weight (mg) = (Volume (L) x Concentration (mg/L)) / (Potency (µg/mg) / 1000 (µg/mg)) Example: For a 10 mL (0.01 L) stock of 1280 mg/L with a potency of 950 µg/mg: Weight = (0.01 L * 1280 mg/L) / (950 µg/mg / 1000) = 12.8 / 0.95 = 13.47 mg
-
Dissolution: Aseptically weigh the calculated amount of dibekacin sulfate powder and dissolve it in sterile, purified water (e.g., water for injection or deionized water) in a sterile volumetric flask or tube.
-
Sterilization: Do NOT autoclave. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. It is advisable to confirm with the manufacturer that the antibiotic does not bind to the filter material.
-
Storage: Aliquot the sterile stock solution into single-use, sterile cryovials. Store at -70°C or colder. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay Workflow
This protocol follows the general principles outlined in CLSI document M07.
Caption: Standard workflow for a broth microdilution MIC assay.
References
-
The European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. [Link]
-
CLSI. M07—Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th ed. Clinical and Laboratory Standards Institute; 2018. [Link]
- D'Amato, R. F., Thornsberry, C., Baker, C. N., & Kirven, L. A. (1975). Effect of divalent cations on the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics. Antimicrobial Agents and Chemotherapy, 7(5), 596–600.
-
CLSI. M100—Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. Clinical and Laboratory Standards Institute; 2023. [Link]
- Reller, L. B., Schoenknecht, F. D., Kenny, M. A., & Sherris, J. C. (1974). Antibiotic susceptibility testing of Pseudomonas aeruginosa: selection of a control strain and criteria for magnesium and calcium content in media. The Journal of infectious diseases, 130(5), 454-463.
- Hancock, R. E. (1981). Aminoglycoside uptake and mode of action--with special reference to streptomycin and gentamicin. I. Antagonists and mutants. The Journal of antimicrobial chemotherapy, 8(4), 249–276.
- Zimelis, V. M., & Jackson, G. G. (1973). Activity of aminoglycoside antibiotics against Pseudomonas aeruginosa: specificity and site of calcium and magnesium antagonism. The Journal of infectious diseases, 127(6), 663-669.
- Fraimow, H. S., & Eliopoulos, G. M. (2020). Aminoglycosides. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (pp. 348-365.e3). Elsevier.
-
Medline, A. D. A. M. (2012). Dibekacin (definition). In Medical Concept Reference Encyclopedia. [Link]
Sources
Technical Support Center: Overcoming Bacterial Resistance to Dibekacin Sulfate in the Laboratory
This guide is designed for researchers, scientists, and drug development professionals encountering bacterial resistance to dibekacin sulfate in their experiments. It provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate and overcome these challenges.
Section 1: Understanding Dibekacin Sulfate Resistance
Before troubleshooting experimental failures, it is crucial to understand the "why" behind bacterial resistance to dibekacin. Dibekacin, a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][2] This binding disrupts protein synthesis, leading to the production of faulty proteins and ultimately, cell death.[1][2] However, bacteria have evolved sophisticated mechanisms to counteract this antibiotic.
The most prevalent mechanism of resistance is the enzymatic modification of the dibekacin molecule by Aminoglycoside-Modifying Enzymes (AMEs).[1][3][4][5] These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three families:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amino groups.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.[1]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups.
These modifications prevent dibekacin from binding effectively to its ribosomal target, rendering it inactive.[4] Dibekacin was specifically designed to be resistant to certain APH enzymes that inactivate its parent compound, kanamycin.[1][6] However, other AMEs can still confer resistance.[7]
Other, less common, resistance mechanisms include:
-
Reduced Permeability: Alterations in the bacterial cell envelope can limit the uptake of dibekacin. The transport of dibekacin across the inner cytoplasmic membrane is an active, energy-dependent process that relies on the proton-motive force.[1]
-
Efflux Pumps: These membrane proteins actively transport dibekacin out of the bacterial cell, preventing it from reaching its intracellular target.[4][8][9][10]
-
Ribosomal Alterations: Mutations in the 16S rRNA, the binding site of dibekacin on the 30S ribosomal subunit, can reduce the antibiotic's binding affinity.[4]
Visualizing Resistance Mechanisms
Caption: Workflow for the Checkerboard Synergy Assay.
Section 4: Frequently Asked Questions (FAQs)
Q1: My bacterial strain is resistant to dibekacin. What are my next steps?
A1: First, confirm the resistance by repeating the MIC test with appropriate controls. If resistance is confirmed, consider the following:
-
Identify the resistance mechanism: If resources permit, perform molecular assays to detect the presence of genes encoding AMEs.
-
Investigate synergistic combinations: Perform checkerboard assays with other classes of antibiotics, such as beta-lactams or fluoroquinolones. [11][12]Combinations of β-lactams with dibekacin have shown synergy against Pseudomonas aeruginosa. [11][12]* Explore novel strategies: Investigate the potential of efflux pump inhibitors or compounds that disrupt bacterial cell wall integrity to restore dibekacin susceptibility.
Q2: What are some promising synergistic partners for dibekacin?
A2: The choice of a synergistic partner depends on the bacterial species and its resistance profile. However, some general strategies have proven effective:
-
Beta-lactams: These antibiotics inhibit cell wall synthesis, which can increase the uptake of aminoglycosides. [13]* Fluoroquinolones: These agents inhibit DNA replication and can have an additive or synergistic effect with aminoglycosides. [11]* Efflux Pump Inhibitors (EPIs): While not antibiotics themselves, EPIs can block the expulsion of dibekacin from the cell, thereby increasing its intracellular concentration and restoring its activity. [14][15][16] Q3: How can I be sure my experimental results are reliable?
A3: Adherence to established standards and the use of proper controls are essential for reliable results.
-
Follow CLSI/EUCAST guidelines: These organizations provide standardized methods for antimicrobial susceptibility testing. [17][18][19]* Include quality control (QC) strains: Use well-characterized QC strains with known MIC values for dibekacin in every experiment to validate your assay.
-
Perform experiments in triplicate: This will help to ensure the reproducibility of your findings.
-
If an experiment fails once, repeat it: Often, a single failed experiment is due to a minor human error. [20]If it fails a second time, begin a systematic troubleshooting process. [20] Q4: Can I compare the MIC value of dibekacin with that of another antibiotic to determine which is more potent?
A4: No, you cannot directly compare the MIC values of different antibiotics. [18]The potency of an antibiotic is determined by its MIC in relation to its specific breakpoint concentration, which is the concentration that defines whether a bacterium is susceptible or resistant. [17] Q5: What is the role of arbekacin in overcoming dibekacin resistance?
A5: Arbekacin is a derivative of dibekacin that was developed to be more stable against many common aminoglycoside-modifying enzymes. [6][21]It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and some multidrug-resistant Gram-negative bacteria. [21]If you are working with strains resistant to dibekacin due to specific AMEs, testing the activity of arbekacin could be a logical next step.
References
-
Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151-171. Retrieved from [Link]
-
Al-Tannak, N. F., & Al-Haque, N. (2019). Spectrum of Aminoglycoside Modifying Enzymes in Gram-Negative Bacteria Causing Human Infections. Journal of Laboratory Physicians, 11(3), 225–231. Retrieved from [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved from [Link]
-
Shakil, S., & Khan, A. U. (2010). Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities. Antimicrobial Agents and Chemotherapy, 54(3), 1075-1081. Retrieved from [Link]
-
Checkerboard assay - REVIVE. (n.d.). GARDP. Retrieved from [Link]
-
Antimicrobial synergy study – checkerboard assay - Bacteriology - Labtoo. (n.d.). Labtoo. Retrieved from [Link]
-
Kondo, S., & Hotta, K. (1999). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy, 5(1), 1-9. Retrieved from [Link]
-
Characterization of Aminoglycoside Modifying Enzymes Producing E. coli and Klebsiella pneumoniae Clinical Isolates. (2021). Journal of Pure and Applied Microbiology, 15(4), 2135-2144. Retrieved from [Link]
-
Kettner, M., Krčméry, V., & Navarová, J. (1999). Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade. FEMS Immunology & Medical Microbiology, 23(4), 305-310. Retrieved from [Link]
-
Yourassowsky, E., Van der Linden, M. P., & Lismont, M. J. (1987). Interaction of gentamicin, dibekacin, netilmicin and amikacin with various penicillins, cephalosporins, minocycline and new fluoro-quinolones against Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 19(3), 329-337. Retrieved from [Link]
-
Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727-737. Retrieved from [Link]
-
Llano-Sotelo, B., Azucena, E. Jr., & Kotra, L. P. (2002). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Current Drug Targets - Infectious Disorders, 2(3), 249-264. Retrieved from [Link]
-
What is Dibekacin Sulfate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Yourassowsky, E., Van der Linden, M. P., & Lismont, M. J. (1987). Interaction of Gentamicin, Dibekacin, Netilmicin and Amikacin With Various Penicillins, Cephalosporins, Minocycline and New Fluoro-Quinolones Against Enterobacteriaceae and Pseudomonas Aeruginosa. PubMed. Retrieved from [Link]
-
The structures of several aminoglycoside antibiotics are shown,... (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020, November 30). MDPI. Retrieved from [Link]
- EP0601909B1 - Dibekacin derivatives and arbekacin derivatives active against resistant bacteria, and the production thereof. (n.d.). Google Patents.
- EP0601909A2 - Dibekacin derivatives and arbekacin derivatives active against resistant bacteria, and the production thereof. (n.d.). Google Patents.
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Isobe, H., Sato, T., & Nishino, K. (2017). Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens. Expert Review of Anti-infective Therapy, 15(10), 899-908. Retrieved from [Link]
-
synergistic antibiotic combinations: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025, June 27). Biotech Res Asia. Retrieved from [Link]
-
UNDERSTANDING AND OVERCOMING ANTIBIOTIC RESISTANCE IN THE GI TRACT. (n.d.). Diagnostic Solutions Laboratory. Retrieved from [Link]
-
Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. (n.d.). PubMed Central. Retrieved from [Link]
-
[The importance of efflux systems in antibiotic resistance and efflux pump inhibitors in the management of resistance]. (2015, April 15). PubMed. Retrieved from [Link]
-
Researchers Discover Method to Overcome Antimicrobial Resistance. (2023, August 1). Lab Manager. Retrieved from [Link]
-
Wolska, K., Grudniak, A. M., & Rudnicka, Z. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International, 105(2), 335-343. Retrieved from [Link]
-
In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. (2026, January 29). MDPI. Retrieved from [Link]
-
[Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro]. (1979). PubMed. Retrieved from [Link]
-
Prevention and potential remedies for antibiotic resistance: current research and future prospects. (n.d.). PubMed Central. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. Retrieved from [Link]
-
Overcoming Antibiotic Resistance with Novel Paradigms of Antibiotic Selection. (2022, November 30). MDPI. Retrieved from [Link]
-
Susceptibility testing in antibacterial drug R&D. (2023, March 2). GARDP Revive. Retrieved from [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. Retrieved from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
Sources
- 1. Dibekacin Sulfate [benchchem.com]
- 2. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum of Aminoglycoside Modifying Enzymes in Gram-Negative Bacteria Causing Human Infections - Journal of Laboratory Physicians [jlabphy.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The importance of efflux systems in antibiotic resistance and efflux pump inhibitors in the management of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Interaction of gentamicin, dibekacin, netilmicin and amikacin with various penicillins, cephalosporins, minocycline and new fluoro-quinolones against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 16. Researchers Discover Method to Overcome Antimicrobial Resistance | Lab Manager [labmanager.com]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. idexx.com [idexx.com]
- 19. revive.gardp.org [revive.gardp.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
ensuring sterility and purity of dibekacin sulfate for cell-based assays
Current Status: Operational Agent: Senior Application Scientist Ticket ID: DS-PUR-001 Subject: Ensuring Sterility, Purity, and Stability of Dibekacin Sulfate
Introduction: The Hidden Variables in Your Assay
Welcome to the Technical Support Center. You are likely here because you are using Dibekacin Sulfate—not just as a routine selection antibiotic, but potentially as a focal point for toxicity, pharmacokinetic, or efficacy screening.
In cell-based assays, the physical presence of an antibiotic is not enough. The integrity of that molecule dictates your data quality. A degraded antibiotic yields false negatives (bacterial breakthrough); an impure one yields false positives (cytotoxicity from endotoxins, not the drug).
This guide replaces generic "add water and stir" instructions with a rigorous, self-validating protocol designed to eliminate experimental noise.
Module 1: Solubilization & Stock Preparation
User Query: "I tried dissolving Dibekacin Sulfate directly in PBS, and it seems cloudy. Is this normal?"
Technical Insight: No, cloudiness indicates precipitation or "salting out." Dibekacin is an aminoglycoside sulfate salt.[1][2] While highly water-soluble, dissolving it directly into high-salt buffers (like 10X PBS) or cold media can cause ionic interference, reducing solubility.
The Protocol:
-
Solvent Choice: Always prepare your primary stock solution in Molecular Biology Grade Water (Endotoxin-Free) . Do not use PBS or Media for the high-concentration stock.
-
Concentration: A standard stock concentration is 10 mg/mL to 50 mg/mL .
-
The "Dissolution Lag": Aminoglycosides can be slow to dissolve. Vortex vigorously for 30-60 seconds. If particles persist, warm the solution to 37°C for 5 minutes.
Visual Workflow: Optimal Stock Preparation
Figure 1: Logic flow for preparing a solubilized stock solution without precipitation.
Module 2: Sterilization (The Filter Trap)
User Query: "Can I autoclave my Dibekacin stock? If not, which filter should I use?"
Technical Insight: While aminoglycosides are heat-stable, autoclaving is not recommended for quantitative cell assays. Heat can induce hydrolysis or pH shifts that alter potency by 5-10%—enough to skew an IC50 curve.
Critical Warning - Membrane Binding: You must choose the correct filter membrane. Aminoglycosides are positively charged (cationic) and can bind to negatively charged filter membranes, significantly reducing the actual concentration in your filtrate.
| Membrane Material | Compatibility | Reason |
| PES (Polyethersulfone) | Recommended | Lowest protein/drug binding; high flow rate.[3][4] |
| PVDF | Acceptable | Low binding, but requires pre-wetting if hydrophobic. |
| Cellulose Nitrate/Acetate | AVOID | High binding affinity for aminoglycosides; can strip up to 20% of drug [1]. |
| Nylon | AVOID | High binding capacity; often releases leachables. |
The Protocol:
-
Use a 0.22 µm PES syringe filter .
-
Pre-wetting: Pass 1 mL of sterile water through the filter before your drug solution to saturate any potential binding sites (optional but recommended for low concentrations).
-
Discard the first 0.5 mL of filtrate (this fraction contains the most leachables and lowest drug concentration).
Module 3: Purity & Endotoxin Control
User Query: "My cells are showing an inflammatory response (cytokine release) even at low Dibekacin doses. Is the drug toxic?"
Technical Insight: Likely not. You are probably observing Endotoxin Interference . Dibekacin is produced via fermentation (derived from Kanamycin B). If not specifically purified for cell culture ("Cell Culture Grade"), it may contain Lipopolysaccharides (LPS) from the bacterial host.
Why it matters: LPS activates Toll-like Receptor 4 (TLR4) on immune cells (macrophages, dendritic cells), triggering cytokine release (TNF-α, IL-6) [2]. This mimics drug toxicity or immunogenicity, invalidating your assay.
The Self-Validating System: If you observe unexpected toxicity, run this control:
-
The Polymyxin B Check: Polymyxin B binds LPS.
-
Add Polymyxin B to your Dibekacin-treated wells.
-
Result: If toxicity/inflammation decreases, the culprit is Endotoxin, not Dibekacin.
Specification Standard: Ensure your Certificate of Analysis (CoA) states: Endotoxin < 0.1 EU/mL (or <0.1 EU/mg) [3].
Module 4: Stability & Storage
User Query: "How long can I keep the stock solution at 4°C?"
Technical Insight: Aminoglycosides are susceptible to oxidation and hydrolysis over time.
-
Powder: Store at 4°C (desiccated). Stable for years.
-
Solution (Stock): Stable at 4°C for 2 weeks . For long-term, store at -20°C .
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. This causes micro-precipitation.
The Aliquot Strategy: Prepare single-use aliquots (e.g., 50 µL or 100 µL) immediately after filtration. Store at -20°C. Thaw only once.
Module 5: Troubleshooting Matrix
User Query: "I need a quick diagnostic for my failed experiment."
Use the logic tree below to diagnose issues based on your experimental symptoms.
Figure 2: Diagnostic logic tree for common Dibekacin assay failures.
Summary of Specifications
| Parameter | Recommendation |
| Solvent | Sterile dH2O (Molecular Biology Grade) |
| Filtration | 0.22 µm PES (Polyethersulfone) |
| Storage | -20°C in single-use aliquots |
| Endotoxin Limit | < 0.1 EU/mL (for immune-sensitive cells) |
| Working Conc. | Typically 50–100 µg/mL (Cell line dependent) |
References
-
Binding of aminoglycoside antibiotics to filtration materials. Source: National Institutes of Health (PubMed). URL:[Link]
-
Establishing endotoxin limits to enhance the reliability of in vitro immunogenicity risk assessments. Source: Taylor & Francis Online. URL:[Link][5]
-
Dibekacin Sulfate: Compound Summary & Physical Properties. Source: PubChem.[1] URL:[Link]
Sources
- 1. Dibekacin Sulfate | C18H39N5O12S | CID 636364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Dibekacin Sulfate used for? [synapse.patsnap.com]
- 3. corning.com [corning.com]
- 4. hawachmembrane.com [hawachmembrane.com]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Nephrotoxic Potential of Dibekacin, Gentamicin, and Amikacin: An In-Depth Guide for Researchers
Aminoglycoside antibiotics remain a cornerstone in the treatment of severe Gram-negative bacterial infections. Their potent bactericidal activity, however, is shadowed by a significant risk of nephrotoxicity, a dose-limiting factor that complicates clinical use.[1][2] This guide provides a detailed, evidence-based comparison of the nephrotoxic potential of three key aminoglycosides: dibekacin, gentamicin, and amikacin. We will delve into the underlying molecular mechanisms, present comparative experimental data, and provide detailed protocols for researchers to assess nephrotoxicity in their own work.
The Molecular Cascade of Aminoglycoside Nephrotoxicity
Understanding the mechanism of renal injury is fundamental to appreciating the differences among these agents. The process is initiated by the selective accumulation of aminoglycosides in the proximal convoluted tubules of the kidney.[1][3]
-
Glomerular Filtration and Proximal Tubule Uptake: Following administration, aminoglycosides are freely filtered by the glomerulus and enter the tubular fluid.[3][4][5] A fraction of the filtered drug then binds to the luminal membrane of proximal tubular epithelial cells and is taken up via pinocytosis.[4][5]
-
Intracellular Sequestration and Lysosomal Dysfunction: Once inside the cell, the drugs are sequestered primarily within lysosomes.[3][5][6] This accumulation disrupts lysosomal function, leading to phospholipidosis, which is characterized by the formation of intracellular myeloid bodies—lamellar phospholipid aggregates.[7][8][9]
-
Induction of Cellular Stress and Death: The disruption of cellular homeostasis triggers a cascade of damaging events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and heightened oxidative stress.[1][5][10] Ultimately, these stressors lead to apoptosis and necrosis of the tubular cells, culminating in acute kidney injury (AKI).[1][11]
The following diagram illustrates this pathogenic pathway.
Caption: Molecular pathway of aminoglycoside-induced nephrotoxicity.
Comparative Nephrotoxicity: A Synthesis of Experimental Evidence
Extensive research in animal models has established a general hierarchy of nephrotoxic potential among these three aminoglycosides. The degree of tubular reabsorption appears to be a key determinant of this toxicity.[12]
-
Gentamicin: Consistently identified as the most nephrotoxic agent in comparative studies.[12][13][14] This is strongly correlated with its high rate of reabsorption and accumulation in the renal cortex.[12][13]
-
Dibekacin: Generally exhibits a nephrotoxic potential that is comparable to or slightly less than that of gentamicin.[15][16] One study reported that dibekacin and gentamicin produced equally severe renal tissue injury, while another suggested it was less nephrotoxic than gentamicin.[8][15][16]
-
Amikacin: Widely regarded as having the lowest nephrotoxic potential of the three.[12][15][16] In a high-dose regimen in rabbits, amikacin produced no notable nephrotoxicity compared to the control group, whereas gentamicin and dibekacin did.[12] Rat models also show that amikacin causes demonstrably less damage than the other two agents.[15][16]
The table below summarizes key findings from comparative preclinical studies.
| Aminoglycoside | Animal Model | Key Findings & Comparative Outcome | Reference(s) |
| Gentamicin | Rabbit | Highest tubular reabsorption; induced nephrotoxicity with histological alterations at high doses. | [12] |
| Rat | Produced severe renal tissue injury, equal to that of dibekacin. | [15][16] | |
| Dibekacin | Rabbit | Intermediate tubular reabsorption; induced less nephrotoxicity than gentamicin at high doses. | [12] |
| Rat | Produced equally severe renal injury as gentamicin; more severe than amikacin. | [15][16] | |
| Rat | Less nephrotoxic than gentamicin; caused cellular necrosis and myeloid body formation at high doses. | [8] | |
| Amikacin | Rabbit | Intermediate tubular reabsorption; no nephrotoxicity noted compared to control, even at high doses. | [12] |
| Rat | Caused slightly less renal tissue damage than gentamicin and dibekacin. | [15][16] | |
| Rat | Dose-dependent nephrotoxicity observed, with higher accumulation in renal tissues associated with injury. | [17][18] |
Methodologies for Assessing Nephrotoxicity
Robust and reproducible experimental models are crucial for evaluating and comparing drug-induced kidney injury.
In Vivo and In Vitro Models
-
In Vivo Rodent Models: Rats, particularly Sprague-Dawley and Fischer 344 strains, are the most frequently used models due to the histological similarity of their kidneys to humans.[15][19][20] Rabbits are also employed in these studies.[12] When designing experiments, it is critical to consider that dosage calculations must often be adjusted for body surface area to better approximate human equivalent doses.[4]
-
In Vitro Cell-Based Models: Human kidney epithelial cell lines, such as HK-2, provide a valuable tool for dissecting the cellular and molecular mechanisms of toxicity.[11][21] These models are ideal for high-throughput screening and for studying specific events like apoptosis, necrosis, and changes in gene expression without the complexity of a whole-organism system.[11][22]
Biomarkers of Renal Injury
The assessment of nephrotoxicity relies on a combination of traditional and novel biomarkers.
-
Traditional Serum Markers: Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) are standard clinical indicators of glomerular filtration. However, their levels often rise only after significant kidney damage has already occurred, making them late-stage indicators.[1][19][22]
-
Early-Detection Urinary Biomarkers: To detect injury earlier, researchers now rely on a panel of more sensitive urinary biomarkers that signal tubular damage before a decline in renal function is apparent.[19][22] Key biomarkers include:
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein highly upregulated in injured proximal tubule cells.[1][11][21]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein rapidly released from renal tubules after injury.[19][23]
-
Clusterin and Cystatin C: Proteins whose expression and urinary excretion increase following tubular damage.[1][11][19][21]
-
-
Histopathology: The gold standard for confirming renal injury involves microscopic examination of kidney tissue.[24] This allows for direct visualization and grading of pathological changes, such as proximal tubular necrosis, loss of brush border, and cast formation.[7][12][19]
Experimental Protocols
The following section provides standardized, step-by-step protocols for assessing aminoglycoside nephrotoxicity.
Protocol 1: In Vivo Rodent Model of Aminoglycoside-Induced Nephrotoxicity
This protocol describes a general procedure for inducing and evaluating nephrotoxicity in rats.
Caption: Experimental workflow for in vivo assessment of nephrotoxicity.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.[19][20] House animals in metabolic cages to allow for 24-hour urine collection.
-
Acclimatization: Allow a 7-day acclimatization period with free access to standard chow and water.
-
Grouping: Randomly assign animals to control (saline) and treatment groups (e.g., Dibekacin, Gentamicin, Amikacin). A typical group size is 8-10 animals.
-
Baseline Sampling: On Day 0, collect 24-hour urine and a baseline blood sample (via tail vein) from all animals.
-
Drug Administration: Administer drugs subcutaneously or intraperitoneally once daily for the chosen duration (e.g., 7, 10, or 14 days). Doses should be based on previous literature, often multiples of the human therapeutic dose.[15][16][19]
-
Monitoring and Sampling: Record body weight daily. Collect blood and/or urine at specified intervals (e.g., Day 4, Day 8) and at termination.[19]
-
Termination and Tissue Collection: At the end of the treatment period, euthanize animals. Collect a terminal blood sample via cardiac puncture. Perfuse the kidneys with cold saline, then with a fixative (e.g., 10% neutral buffered formalin) for histopathology. One kidney can be snap-frozen for biochemical analysis.
-
Analysis:
-
Serum/Urine Biochemistry: Analyze serum for BUN and creatinine. Analyze urine for total protein and specific biomarkers like KIM-1 and NGAL using commercially available ELISA kits.[19][21]
-
Histopathology: Process fixed kidney tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). A pathologist should score the sections for tubular necrosis, cast formation, and other signs of injury.[24]
-
Protocol 2: In Vitro Cytotoxicity Assessment in HK-2 Cells
This protocol outlines a method to compare the direct cytotoxic effects of aminoglycosides on a human proximal tubule cell line.
Methodology:
-
Cell Culture: Culture human kidney-2 (HK-2) cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF, at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HK-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of dibekacin, gentamicin, and amikacin in culture medium. Concentrations should span a wide range (e.g., from 0.1 mM to 10 mM) to determine a dose-response curve.[21] Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the cells with the drugs for a defined period, typically 24 or 48 hours.[21]
-
Cytotoxicity Assay (MTT Assay):
-
After incubation, remove the drug-containing medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves for each drug and calculate the IC50 (the concentration that causes 50% inhibition of cell viability) to compare their cytotoxic potential.
Conclusion and Future Perspectives
The experimental evidence strongly supports a hierarchy of nephrotoxic potential: Gentamicin > Dibekacin ≥ Amikacin . This hierarchy is largely dictated by the extent of each drug's accumulation within the renal proximal tubules. While gentamicin's high efficacy keeps it in the clinical arsenal, its significant nephrotoxic risk is a major drawback. Amikacin presents a safer alternative from a renal perspective, and dibekacin occupies an intermediate position.
For drug development professionals and researchers, these findings underscore the importance of designing molecules that either have lower affinity for the reabsorption mechanisms in the proximal tubule or are co-formulated with protective agents. Future research should continue to focus on validating early-detection biomarkers for clinical use and exploring novel drug delivery systems that can target bacteria while sparing the kidneys, ultimately improving the safety profile of this vital class of antibiotics.
References
- Klementa, V. et al. (2025). Acute kidney injury due to gentamicin nephrotoxicity and specific miRNAs as biomarkers. Biomedical Papers.
-
Contrepois, A. et al. (1986). Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits. Antimicrobial Agents and Chemotherapy, 30(3), 433-438. Available at: [Link]
-
Rankin, L. I. et al. (1980). Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model. Antimicrobial Agents and Chemotherapy, 18(6), 983-985. Available at: [Link]
- Vaishnava, A. et al. (2018). Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats. Regulatory Toxicology and Pharmacology, 100, 56-65.
-
Gilbert, D. N. (1981). Experimental Aminoglycoside Nephrotoxicity: Accomplishments and Future Potential. Clinical Infectious Diseases, 3(Supplement_2), S284-S294. Available at: [Link]
-
Bobadilla, N. A. et al. (2014). Animal models mimicking aminoglycoside-induced renal damage. Journal of Renal Injury Prevention, 3(4), 87-90. Available at: [Link]
-
Klementa, V. et al. (2024). Acute kidney injury due to gentamicin nephrotoxicity and specific miRNAs as biomarkers. Biomedical Papers, 168(3), 209-216. Available at: [Link]
-
de Oliveira, A. C. S. et al. (2018). In vitro evaluation of biomarkers of nephrotoxicity through gene expression using gentamicin. Journal of Biochemical and Molecular Toxicology, 32(11), e22213. Available at: [Link]
-
Gilbert, D. N. (1981). Experimental Aminoglycoside Nephrotoxicity: Accomplishments and Future Potential. The Journal of Infectious Diseases, 144(3), S284-S294. Available at: [Link]
-
Cristea, S. et al. (2014). Urinary biomarkers in assessing the nephrotoxic potential of gentamicin in solitary kidney patients after 7 days of therapy. Clinical and Experimental Nephrology, 18(1), 103-109. Available at: [Link]
-
Hottendorf, G. H. & Gordon, L. L. (1980). Comparative low-dose nephrotoxicities of dibekacin, gentamicin, and tobramycin. Journal of Antimicrobial Chemotherapy, 6(5), 573-581. Available at: [Link]
-
Rankin, L. I. et al. (1980). Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model. Antimicrobial Agents and Chemotherapy, 18(6), 983-985. Available at: [Link]
-
Kosek, J. C. et al. (1974). Experimental aminoglycoside nephrotoxicity. Laboratory Investigation, 31(1), 40-47. Available at: [Link]
-
Federspil, P. et al. (1979). [Clinical efficacy, nephrotoxicity and ototoxicity of amikacin]. Infection, 7(2), 81-87. Available at: [Link]
-
He, J. et al. (2018). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy, 62(10), e00881-18. Available at: [Link]
-
Smith, C. R. et al. (1977). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial Agents and Chemotherapy, 12(5), 573-578. Available at: [Link]
-
Smith, C. R. et al. (1977). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial Agents and Chemotherapy, 12(5), 573-578. Available at: [Link]
-
Alinejad, S. et al. (2018). Nephrotoxic Effect of Gentamicin and Amikacin in Neonates with Infection. Nephro-Urology Monthly, 10(2), e58580. Available at: [Link]
-
Oliveira, J. F. P. et al. (2009). Prevalence and Risk Factors for Aminoglycoside Nephrotoxicity in Intensive Care Units. Antimicrobial Agents and Chemotherapy, 53(7), 2887-2891. Available at: [Link]
-
He, J. et al. (2018). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy, 62(10), e00881-18. Available at: [Link]
-
Tod, M. et al. (2001). Aminoglycoside Nephrotoxicity: Modeling, Simulation, and Control. Antimicrobial Agents and Chemotherapy, 45(3), 875-884. Available at: [Link]
-
Contrepois, A. et al. (1985). Renal disposition of gentamicin, dibekacin, tobramycin, netilmicin, and amikacin in humans. Antimicrobial Agents and Chemotherapy, 27(4), 520-524. Available at: [Link]
-
Viotte, G. et al. (1983). Renal histological and biochemical changes induced in the rat by dibekacin. The Journal of Pharmacology and Experimental Therapeutics, 226(1), 226-231. Available at: [Link]
-
Contrepois, A. et al. (1985). Renal disposition of gentamicin, dibekacin, tobramycin, netilmicin, and amikacin in humans. Antimicrobial Agents and Chemotherapy, 27(4), 520-524. Available at: [Link]
-
Mahmoudi, L. et al. (2025). Renal Impact of a High-Loading Dose of Amikacin in Critically Ill Patients. Pharmaceutical Sciences, 31(3), 330-337. Available at: [Link]
-
Mingeot-Leclercq, M. P. & Tulkens, P. M. (1999). Aminoglycosides: Nephrotoxicity. Antimicrobial Agents and Chemotherapy, 43(5), 1003-1012. Available at: [Link]
-
Humes, H. D. et al. (1982). Aminoglycoside nephrotoxicity. Kidney International, 22(5), 513-527. Available at: [Link]
-
Inouye, S. et al. (1982). Protective effect of fosfomycin on the experimental nephrotoxicity induced by dibekacin. Journal of Pharmacobio-Dynamics, 5(8), 659-669. Available at: [Link]
-
Inouye, S. et al. (1983). Mode of protective action of fosfomycin against dibekacin-induced nephrotoxicity in the dehydrated rats. Journal of Pharmacobio-Dynamics, 6(11), 825-835. Available at: [Link]
-
Kim, S. Y. et al. (2016). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology in Vitro, 32, 219-227. Available at: [Link]
-
Inouye, S. et al. (1984). Reduction of dibekacin-induced nephrotoxicity in the rat by the formation of N-alkylsulfonate derivatives. The Journal of Antibiotics, 37(1), 67-75. Available at: [Link]
-
Andrade, L. & Rodrigues, C. E. (2020). Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment. OA Text, 6(1), 1-12. Available at: [Link]
-
French, M. A. et al. (1981). Comparison ofpharmacokinetic values and incidence of nephrotoxicity for amikacin and gentamicina. Antimicrobial Agents and Chemotherapy, 19(1), 143-147. Available at: [Link]
-
Mingeot-Leclercq, M. P. & Tulkens, P. M. (1999). Aminoglycosides: Nephrotoxicity. Antimicrobial Agents and Chemotherapy, 43(5), 1003–1012. Available at: [Link]
-
Aviles-Reyes, R. et al. (2015). Morphological methods to evaluate protective agents against aminoglycoside-induced nephrotoxicity. Journal of Renal Injury Prevention, 4(1), 1-3. Available at: [Link]
Sources
- 1. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Experimental aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal histological and biochemical changes induced in the rat by dibekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MODE OF PROTECTIVE ACTION OF FOSFOMYCIN AGAINST DIBEKACIN-INDUCED NEPHROTOXICITY IN THE DEHYDRATED RATS [jstage.jst.go.jp]
- 10. Acute kidney injury due to gentamicin nephrotoxicity and specific miRNAs as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of biomarkers of nephrotoxicity through gene expression using gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative nephrotoxicities of dibekacin, amikacin, and gentamicin in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oatext.com [oatext.com]
- 23. Renal Impact of a High-Loading Dose of Amikacin in Critically Ill Patients [ps.tbzmed.ac.ir]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Validation Guide: Arbekacin vs. Standard of Care in MRSA Therapeutics
Executive Summary & Chemical Positioning[1]
Arbekacin (ABK) represents a critical evolution in aminoglycoside engineering.[1] Synthesized from dibekacin , its distinct advantage lies in the addition of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position.[1] This structural modification is not merely cosmetic; it is a strategic steric shield designed to evade Aminoglycoside Modifying Enzymes (AMEs) that render gentamicin and tobramycin ineffective against MRSA.[1]
While Vancomycin remains the global gold standard, Arbekacin offers a distinct pharmacokinetic profile characterized by rapid concentration-dependent bactericidal activity and a prolonged Post-Antibiotic Effect (PAE) , addressing the limitations of glycopeptides in high-bacterial-load infections (e.g., endocarditis, pneumonia).
Mechanistic Validation: The AHB Advantage
To validate Arbekacin, one must first understand its evasion mechanism. MRSA resistance to aminoglycosides is primarily driven by AMEs, specifically phosphotransferases (APH) and acetyltransferases (AAC).[1]
-
Dibekacin (Parent): Susceptible to APH(3') and ANT(4').[1]
-
Arbekacin (Derivative): The N-1 AHB group sterically hinders the binding of APH(3') and ANT(4'), preserving ribosomal affinity.[1]
-
The Bifunctional Challenge: While Arbekacin is a substrate for the bifunctional enzyme AAC(6')/APH(2"), it often retains clinical potency due to high affinity for the 30S ribosomal subunit, necessitating combination strategies in high-resistance phenotypes.
Visualization: Mechanism of Enzyme Evasion
Figure 1: Structural logic of Arbekacin.[1] The AHB side chain blocks common inactivating enzymes (APH/ANT) while maintaining ribosomal binding affinity.[1]
Comparative Performance Metrics
The following data synthesizes experimental results comparing Arbekacin against Vancomycin (Glycopeptide) and Gentamicin (Aminoglycoside) in MRSA isolates.
Table 1: In Vitro Activity & Kinetics Profile
| Feature | Arbekacin (ABK) | Vancomycin (VCM) | Gentamicin (GEN) |
| Drug Class | Aminoglycoside (AHB-derivative) | Glycopeptide | Aminoglycoside |
| MIC90 (MRSA) | 1 – 2 µg/mL | 1 – 2 µg/mL | >128 µg/mL (Resistant) |
| Kill Kinetics | Rapidly Bactericidal (<4h) | Slowly Bactericidal / Bacteriostatic | Inactive (if resistant) |
| PAE (Hours) | 2.3 – 3.8 hours | 0.5 – 1.3 hours | N/A (if resistant) |
| Hetero-VISA Activity | Active (Synergistic w/ Beta-lactams) | Reduced Susceptibility | Inactive |
| Mechanism | 30S Ribosome Inhibition | Cell Wall Synthesis Inhibition | 30S Ribosome Inhibition |
Key Insight: While MIC values for ABK and VCM are similar, the Time-Kill profile differs significantly. Arbekacin achieves a 3-log reduction in CFU/mL significantly faster than Vancomycin, which is critical for sepsis management.[1]
Experimental Protocols for Validation
As a scientist validating this compound, you must move beyond simple MICs. The following protocols are designed to rigorously test the bactericidal speed and synergistic potential of Arbekacin.
Protocol A: High-Resolution Time-Kill Kinetics
Objective: To quantify the rate of bactericidal activity against MRSA compared to Vancomycin.[1]
Methodology:
-
Inoculum Preparation: Cultivate MRSA strains (e.g., ATCC 43300) to log phase.[1] Adjust to ~10^6 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Dosing: Prepare reaction vessels with:
-
Control (Growth only)[1]
-
Arbekacin (1x, 2x, 4x MIC)
-
Vancomycin (1x, 2x, 4x MIC)
-
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours . Note: The 2h and 4h timepoints are critical to demonstrate Arbekacin's rapid kill.
-
Quantification: Serially dilute in saline and plate on drug-free agar. Count colonies after 24h incubation.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Validation Criteria: Bactericidal activity is defined as ≥3 log10 reduction (99.9% kill) from the initial inoculum.[1]
-
Visualization: Time-Kill Workflow
Figure 2: Experimental workflow for Time-Kill Kinetics. High-frequency sampling (2-4h) is required to capture Arbekacin's rapid bactericidal onset.[1]
Protocol B: Checkerboard Synergy Assay (Arbekacin + Beta-Lactams)
Objective: To validate the "Re-sensitization" of MRSA to Beta-lactams when combined with Arbekacin.[1]
Scientific Rationale: Arbekacin disrupts protein synthesis, leading to the production of defective membrane proteins.[2] This compromises cell wall integrity, allowing Beta-lactams (like Ampicillin or Cefazolin) to access PBPs (Penicillin-Binding Proteins) more effectively, even in resistant strains.[1]
Methodology:
-
Plate Setup: Use a 96-well microtiter plate.
-
Gradient:
-
Inoculation: Add 5 x 10^5 CFU/mL MRSA to all wells.
-
Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).
Clinical Translation & Safety Considerations
For drug development professionals, in vitro potency must be balanced with toxicology.
-
PK/PD Target: Arbekacin exhibits concentration-dependent killing .[1][3][4]
-
Target Cmax: 15–20 µg/mL (for optimal bactericidal activity).
-
Target Trough: < 2 µg/mL (to minimize toxicity).
-
-
Nephrotoxicity: Like all aminoglycosides, Arbekacin accumulates in the renal cortex. However, comparative studies suggest it is less nephrotoxic than Gentamicin but requires strict Therapeutic Drug Monitoring (TDM), especially in elderly populations or those with compromised renal function.
-
Ototoxicity: Risk is present; monitoring of cochlear function is recommended for prolonged therapy (>7 days).[1]
References
-
Kondo, S. (1994).[1] Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus.[5] Japanese Journal of Antibiotics. Link
-
Watanabe, T., et al. (1987).[1] Comparative studies of the bactericidal, morphological and post-antibiotic effects of arbekacin and vancomycin against methicillin-resistant Staphylococcus aureus.[4] Journal of Antimicrobial Chemotherapy. Link
-
Cordeiro, J. C., et al. (2001).[1] Stability of arbekacin against aminoglycoside-modifying enzymes.[1][3][4][5] Antimicrobial Agents and Chemotherapy.[5][6][7][8] Link[1]
-
Lee, H. J., et al. (2007).[1] Synergy of Arbekacin-based Combinations Against Vancomycin Hetero-intermediate Staphylococcus aureus.[1][6][7][9][10] Journal of Korean Medical Science. Link
-
Matsumoto, T. (2014).[1] Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens.[1] Clinical Pharmacology: Advances and Applications. Link
Sources
- 1. Arbekacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Arbekacin Sulfate? [synapse.patsnap.com]
- 3. Population Pharmacokinetics of Arbekacin in Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Clinical Usefulness of Arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Arbekacin and Vancomycin in Treatment of Chronic Suppurative Otitis Media by Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of Arbekacin-based Combinations Against Vancomycin Hetero-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Dibekacin sulfate
Executive Safety Summary
Dibekacin Sulfate (CAS: 58580-55-5) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. While it is a valuable therapeutic agent, handling the pure active pharmaceutical ingredient (API) in a laboratory setting presents distinct risks from its clinical administration.
The Core Hazard: Unlike prepared liquid doses, powdered Dibekacin Sulfate poses an inhalation and contact risk. While some Safety Data Sheets (SDS) do not strictly classify it as a reproductive toxicant under GHS, it belongs to the aminoglycoside class , which is systemically associated with nephrotoxicity (kidney damage) and ototoxicity (hearing loss/vestibular damage). Furthermore, antibiotic dust inhalation is a potent vector for developing occupational asthma and contributing to antimicrobial resistance (AMR).
Operational Philosophy:
-
Primary Barrier: Engineering controls (Fume Hood/Biosafety Cabinet).
-
Zero-Track Policy: No antibiotic residue leaves the containment zone.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk. This table synthesizes GHS classifications with "Class-Effect" pharmacological warnings.
| Hazard Category | Risk Level | Mechanism of Danger |
| Inhalation | High | Aerosolized powder can sensitize the respiratory tract. Systemic absorption via lungs bypasses first-pass metabolism. |
| Skin Contact | Moderate | Causes skin irritation (H315). Potential for hypersensitivity reactions upon repeated exposure. |
| Eye Contact | Moderate | Causes serious eye irritation (H319).[3][4] |
| Systemic Toxicity | Variable | Aminoglycosides can cross the placenta. Precautionary Principle: Pregnant personnel should avoid handling the raw powder. |
The PPE Matrix: A Tiered Approach
Do not use a "one size fits all" approach. Match your gear to the specific procedure.
Tier 1: Routine Handling (Sealed Containers/Solutions)
Context: Moving sealed bottles, microscopy of fixed slides, handling prepared dilute solutions (<1 mg/mL).
-
Torso: Standard cotton/poly lab coat (buttoned).
-
Hands: Single Nitrile Gloves (Minimum thickness 0.11 mm).
-
Eyes: Safety glasses with side shields (ANSI Z87.1 compliant).
-
Respiratory: None required if ventilation is adequate.
Tier 2: High-Risk Operations (Open Powder/Aerosol Generation)
Context: Weighing powder, solubilizing >500mg, vortexing open tubes, cleaning spills.
-
Torso: Wrap-around smock or disposable Tyvek® lab coat with elastic cuffs. (Prevents dust migration to street clothes).
-
Hands: Double Gloving Protocol.
-
Inner: Nitrile (inspection layer).[1]
-
Outer: Extended-cuff Nitrile (taped to lab coat sleeve if high dust volume).
-
-
Eyes: Chemical Splash Goggles (unvented or indirect vent) to prevent dust entry.
-
Respiratory:
-
Primary: Work inside a Chemical Fume Hood.
-
Secondary (if hood unavailable):N95 or P100 particulate respirator . Surgical masks are ineffective against antibiotic dust.
-
Visualization: Risk-Based Decision Logic
The following diagram illustrates the logical flow for determining safety requirements before starting work.
Caption: Decision logic for selecting appropriate PPE based on physical state and containment availability.
Operational Protocol: Weighing & Solubilization
This is the most critical step where exposure occurs. Follow this self-validating workflow.
Step 1: Preparation (The "Clean" Zone)
-
Don Tier 2 PPE.
-
Pre-moisten a paper towel with 70% Ethanol and place it inside the Fume Hood. This acts as a "dust trap" for any stray particles.
-
Static Control: Antibiotic powders are often static-charged and "jump." Use an anti-static gun or ionizing bar if available. If not, wipe the spatula with an anti-static cloth.
Step 2: The Transfer
-
Open the Dibekacin Sulfate container only inside the hood.
-
Transfer powder to the weigh boat.
-
Immediate Solubilization: Do not transport dry powder around the lab. Add your solvent (e.g., water, PBS) to the vessel inside the hood immediately after weighing. A solution is safer to handle than a powder.
Step 3: Decontamination
-
Wipe the balance and the exterior of the stock bottle with the pre-moistened ethanol wipe.
-
Dispose of the wipe as Hazardous Chemical Waste (not trash).
-
Remove outer gloves inside the hood and discard.
Emergency Response: Spills & Exposure
Scenario: Powder Spill (>500 mg) on Benchtop
-
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.
-
PPE Upgrade: If you were in Tier 1, upgrade to Tier 2 (Don N95 respirator).
-
Contain: Do NOT dry sweep. This aerosolizes the antibiotic.
-
Neutralize/Clean:
-
Cover the spill with paper towels.
-
Gently pour 10% bleach or warm soapy water over the towels (dampen, don't flood).
-
Allow to sit for 5 minutes to minimize dust.
-
Scoop up the wet slurry.
-
-
Dispose: Place all materials into a yellow chemical waste bag/container.
Scenario: Ocular Exposure
-
Flush eyes at an eyewash station for 15 minutes .
-
Hold eyelids open to ensure irrigation behind the globe.
Waste Management & Disposal Strategy
Antibiotics pose a severe environmental risk (Antimicrobial Resistance).[7] Never pour Dibekacin Sulfate down the drain.
| Waste Type | Disposal Method | Rationale |
| Pure Powder / Stock Solutions | High-Temperature Incineration | Thermal destruction (>1000°C) is the only way to guarantee the breakdown of the aminoglycoside ring structure. |
| Contaminated Solids (Gloves, Wipes) | Hazardous Chemical Waste | Prevents leaching into landfills. |
| Trace Contaminated Media (<10 µg/mL) | Chemical Treatment / Autoclave | Note: While autoclaving kills bacteria, it does not always degrade the antibiotic molecule.[8][9] Treat as chemical waste unless validated otherwise.[8] |
References
-
PubChem. (n.d.). Dibekacin Sulfate Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Carl Roth. (2023). Safety Data Sheet: Dibekacin Sulfate. Retrieved from [Link]
-
World Health Organization (WHO). (2021). Laboratory Biosafety Manual, 4th Edition. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[10] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. nems.nih.gov [nems.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. What Are Aminoglycosides? [everydayhealth.com]
- 7. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 10. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
